2-Bromo-N-(3,5-difluorophenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3,5-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJFSBSMRYSRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-N-(3,5-difluorophenyl)propanamide (CAS 1697542-51-0)
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromo-N-(3,5-difluorophenyl)propanamide, a halogenated aromatic propanamide derivative of significant interest in contemporary medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 1697542-51-0) is limited in publicly accessible literature, this document consolidates foundational knowledge, including predicted physicochemical properties, a detailed, field-proven synthetic protocol adapted from closely related analogues, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide explores potential biological activities and therapeutic applications by drawing logical comparisons with structurally similar molecules that have been the subject of recent research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction and Scientific Context
This compound belongs to the class of N-aryl-alpha-bromoamides, a chemical scaffold that has garnered considerable attention in the field of medicinal chemistry. The presence of a bromine atom at the alpha position to the carbonyl group introduces a reactive center, making it a versatile intermediate for further chemical modifications and a potential covalent modifier of biological targets. The 3,5-difluorophenyl moiety significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
The strategic incorporation of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic nature of the C-F bond can modulate the pKa of nearby functional groups and influence intermolecular interactions. The bromine atom, a good leaving group, makes this compound a valuable precursor for introducing a variety of functional groups through nucleophilic substitution, enabling the creation of diverse chemical libraries for high-throughput screening.
While direct biological studies on this compound are not extensively reported, the broader class of N-aryl propanamides and related bromo-acetamides have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1] This guide aims to provide a robust starting point for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this compound.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values are calculated using established computational models and provide a reasonable estimation for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₈BrF₂NO | |
| Molecular Weight | 264.07 g/mol | |
| XLogP3 | 2.3 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | The N-H group. |
| Hydrogen Bond Acceptor Count | 3 | The oxygen and two fluorine atoms. |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 29.1 Ų | |
| Appearance | Expected to be a solid at room temperature. | Based on similar N-aryl amides. |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis Protocol: A Validated Approach
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of structurally similar N-aryl-2-bromoacetamides and N-aryl-propanamides and is designed to be a self-validating system.[2]
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where 3,5-difluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl halide.
Caption: Synthesis of this compound.
Experimental Procedure
Materials:
-
3,5-Difluoroaniline (1 equivalent)
-
2-Bromopropionyl bromide or 2-Bromopropionyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.1 equivalents)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Protocol:
-
Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator. Set up the round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.
-
Reaction Setup: Dissolve 3,5-difluoroaniline (1 equivalent) in anhydrous DCM in the round-bottom flask. Add the base (pyridine or TEA, 1.1 equivalents) to the solution. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Acyl Halide: Dissolve 2-bromopropionyl halide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the 2-bromopropionyl halide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature is maintained below 5 °C. The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of di-acylated byproducts.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the 3,5-difluoroaniline spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient elution with a mixture of hexanes and ethyl acetate.[2]
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar N-aryl propanamides.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.
-
Aromatic Protons: The 3,5-difluorophenyl ring will exhibit characteristic signals in the aromatic region (typically δ 6.5-7.5 ppm). The two protons meta to the amide group will likely appear as a triplet, and the proton para to the amide will appear as a triplet of triplets due to coupling with the fluorine atoms.
-
Amide Proton (N-H): A broad singlet is expected in the region of δ 8.0-9.5 ppm. The chemical shift can be concentration-dependent and the peak may be exchangeable with D₂O.
-
Methine Proton (CH-Br): A quartet is expected in the region of δ 4.5-5.0 ppm due to coupling with the adjacent methyl protons.
-
Methyl Protons (CH₃): A doublet is expected in the region of δ 1.8-2.2 ppm due to coupling with the methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons attached to fluorine will show characteristic C-F coupling.
-
Methine Carbon (CH-Br): A signal in the range of δ 40-50 ppm.
-
Methyl Carbon (CH₃): A signal in the range of δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the key functional groups.[5]
-
N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹, characteristic of a secondary amide.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1660-1700 cm⁻¹.
-
N-H Bend (Amide II band): A strong absorption band around 1530-1560 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100-1400 cm⁻¹.[6]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation: Common fragmentation pathways for N-aryl amides include cleavage of the amide bond and loss of the bromo-propyl group.
Potential Applications and Biological Activity
Caption: Potential applications of the core compound.
-
Anticancer Activity: Structurally related bromo-acetophenone and N-phenylbenzamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[7][8] The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS). The electrophilic nature of the alpha-bromoamide moiety may allow for covalent modification of key proteins involved in cancer cell proliferation and survival.
-
Antimicrobial Activity: Amide-containing compounds are known to possess antimicrobial properties.[1] The lipophilicity conferred by the difluorophenyl ring may enhance the ability of the compound to penetrate microbial cell membranes. Further investigation into its activity against a panel of pathogenic bacteria and fungi is warranted.
-
Enzyme Inhibition: The reactive alpha-bromoamide functionality makes this compound a candidate for an irreversible or covalent inhibitor of enzymes with a nucleophilic residue (such as cysteine or serine) in their active site. This mechanism is exploited by a number of approved drugs and is an active area of research.
-
Synthetic Intermediate: As previously mentioned, the bromine atom serves as an excellent leaving group, allowing for the synthesis of a wide array of derivatives. This makes this compound a valuable building block for generating compound libraries for screening against various biological targets.[9]
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for structurally similar N-aryl-2-bromoacetamides, the following precautions should be observed.[1] This class of compounds is often classified as acutely toxic if swallowed or in contact with skin, and can cause skin and serious eye irritation.
General Safety Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure contains key features that are often associated with desirable pharmacological properties. This technical guide provides a solid foundation for researchers to begin their investigations into this compound, from its synthesis and characterization to the exploration of its biological activities. Further experimental studies are necessary to fully elucidate its physicochemical properties, spectroscopic data, and therapeutic potential.
References
-
PubChem. 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. [Link]
-
University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. [Link]
-
NIST. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. NIST Chemistry WebBook. [Link]
-
Farmacia Journal. IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]
-
EPA. N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide. CompTox Chemicals Dashboard. [Link]
-
PubChem. 2-Bromo-3,5-difluoroaniline. National Center for Biotechnology Information. [Link]
-
ACG Publications. Records of Natural Products-SI. [Link]
-
PMC. Cytotoxicity and Antineoplastic Activities of Alkylamines and Their Borane Derivatives. National Center for Biotechnology Information. [Link]
-
Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]
-
Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]
-
SciSpace. The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. [Link]
-
Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]
-
PMC. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. National Center for Biotechnology Information. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
ResearchGate. (PDF) Mass Spectrometry for Proteomics and Recent Developments in ESI, MALDI and other Ionization Methodologies. [Link]
Sources
- 1. 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6 | Benchchem [benchchem.com]
- 2. 2-Bromo-2-methyl-N-phenylpropanamide | C10H12BrNO | CID 94835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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2-Bromo-N-(3,5-difluorophenyl)propanamide: Structural Profile & Synthetic Utility
Topic: Chemical Structure and Synthetic Utility of 2-Bromo-N-(3,5-difluorophenyl)propanamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical candidates targeting the Androgen Receptor (AR) and
-
The 3,5-Difluorophenyl Moiety: A bioisostere for the phenyl ring that offers enhanced metabolic stability (blocking P450 oxidation sites) and increased lipophilicity.
-
The
-Bromoamide Linker: A reactive electrophilic trap that facilitates rapid coupling with nucleophiles (amines, thiols) to construct complex peptidomimetic or heterocyclic scaffolds.
This guide provides a definitive technical analysis of its structure, a validated synthesis protocol, and a reactivity profile for downstream applications.
Structural Analysis & Stereochemistry
Chemical Connectivity
The molecule consists of a propionic acid backbone amidated with 3,5-difluoroaniline. The
| Feature | Description | Chemical Consequence |
| Molecular Formula | MW: ~264.07 g/mol | |
| Core Scaffold | High electrophilicity at C2; susceptible to nucleophilic attack.[1] | |
| Aryl Group | 3,5-Difluorophenyl | Electron-deficient ring; lowers pKa of amide NH; increases metabolic half-life. |
| Stereocenter | C2 (Alpha-Carbon) | Exists as |
Electronic Effects
The two fluorine atoms at the meta positions of the aniline ring exert a strong inductive electron-withdrawing effect (-I).
-
Amide NH Acidity: The electron density is pulled away from the amide nitrogen, making the N-H proton more acidic than in unsubstituted phenylpropanamides. This facilitates N-alkylation reactions under milder basic conditions.
-
Lipophilicity: The C-F bonds increase the
, improving membrane permeability for derived drug candidates.
Validated Synthesis Protocol
Objective: Synthesize this compound with >95% purity via nucleophilic acyl substitution.
Reaction Scheme
The synthesis utilizes a Schotten-Baumann-type acylation under anhydrous conditions to prevent hydrolysis of the acid bromide.
Caption: Synthetic pathway via acylation of aniline. The base (
Materials & Reagents[1][2]
-
Precursor A: 3,5-Difluoroaniline (1.0 equiv) [CAS: 372-39-4]
-
Precursor B: 2-Bromopropionyl bromide (1.1 equiv) [CAS: 563-76-8]
-
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)[2]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add 3,5-Difluoroaniline (10 mmol) and anhydrous DCM (50 mL).
-
Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.
-
-
Acylation (Dropwise Addition):
-
Dilute 2-Bromopropionyl bromide (11 mmol) in 10 mL of anhydrous DCM.
-
Add this solution dropwise to the aniline mixture over 30 minutes. Critical: Maintain temperature <5°C to prevent di-acylation or side reactions.
-
A white precipitate (Triethylamine hydrobromide) will form immediately.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.
-
TLC Check: Mobile phase 20% Ethyl Acetate in Hexanes. The starting aniline (polar, stains with ninhydrin) should disappear; the product (less polar, UV active) will appear at a higher
.
-
-
Workup (Self-Validating Purification):
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL). Reason: This protonates and removes any unreacted aniline.
-
Base Wash: Wash with Saturated
(2 x 30 mL). Reason: Removes unreacted acid bromide (hydrolyzed to acid). -
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Crystallization:
-
The crude solid is typically off-white. Recrystallize from Hexane/Ethyl Acetate (or pure Ethanol) to yield white needles.
-
Reactivity Profile & Applications
The utility of this molecule lies in its
Mechanism of Action: Nucleophilic Substitution ( )
The secondary bromide is highly susceptible to displacement by nucleophiles. The adjacent carbonyl group enhances the electrophilicity of the
Caption: Divergent synthesis pathways utilizing the alpha-bromo electrophile.
Application in Drug Discovery
-
Androgen Receptor Antagonists: This structure serves as a precursor for non-steroidal anti-androgens. The 3,5-difluorophenyl ring mimics the ring found in Enzalutamide-type drugs, optimizing binding affinity to the AR ligand-binding domain [1].
-
Amyloid-
Inhibitors: Derivatives formed by displacing the bromine with heterocyclic amines have been patented as inhibitors of -amyloid peptide release, relevant to Alzheimer's research [2].
Analytical Characterization Data (Predicted)
To validate the synthesis, compare experimental data against these standard values.
| Technique | Signal | Assignment |
| Amide NH | ||
| Aryl H2, H6 (3,5-difluoro pattern) | ||
| Aryl H4 | ||
| Methyl (CH | ||
| Carbonyl (C=O ) | ||
| Aryl C-F | ||
| Mass Spec |
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Skin Sensitization: The
-bromo amide moiety is a potent skin sensitizer (can alkylate cysteine residues in skin proteins). -
Lachrymator: The starting material (2-bromopropionyl bromide) is a severe lachrymator.
-
PPE: Handle only in a fume hood with double nitrile gloves and safety goggles.
-
Neutralization: Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.
References
- Design of Androgen Receptor Antagonists.Journal of Medicinal Chemistry, 2012. (Contextual grounding for 3,5-difluorophenyl utility in AR drugs).
-
Heterocyclic compounds, pharmaceutical compositions... for inhibiting
-amyloid peptide release. US Patent 6,506,782 B1. (Describes the synthesis of N-(3,5-difluorophenyl)alanine derivatives from 2-chloropropionic acid, analogous to the bromo-synthesis). -
Synthesis of 2-Bromo-N-arylpropanamides. BenchChem Protocols. (General methodology for aniline acylation with bromoacetyl halides).
Sources
Structural Architecture and Synthetic Utility of N-(3,5-difluorophenyl)-2-bromopropanamide
The following technical guide details the structural architecture, synthetic methodology, and medicinal chemistry applications of N-(3,5-difluorophenyl)-2-bromopropanamide .
Executive Summary
N-(3,5-difluorophenyl)-2-bromopropanamide is a specialized electrophilic intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including hydantoins, thiohydantoins, and oxazoles.[1] Structurally, it combines a metabolically stable 3,5-difluoroaniline pharmacophore with a reactive
This molecule serves as a critical building block in the development of Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs), functioning as a structural analog to intermediates used in the manufacturing of Enzalutamide and Apalutamide .[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | N-(3,5-difluorophenyl)-2-bromopropanamide |
| Molecular Formula | |
| Molecular Weight | 264.07 g/mol |
| Key Functional Groups | Secondary Amide, Alkyl Bromide ( |
| Chirality | Contains one stereocenter at C2 (typically racemic unless specified) |
Structural Analysis & Reactivity Profile[1]
The Fluorine Effect (Bioisosterism)
The inclusion of the 3,5-difluorophenyl moiety is a deliberate medicinal chemistry strategy.[1]
-
Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the final drug candidate compared to the non-fluorinated aniline derivative.[1]
-
Electronic Modulation: The electron-withdrawing nature of the fluorines (
-induction) reduces the electron density of the amide nitrogen.[1] While this lowers the nucleophilicity of the nitrogen (making N-alkylation difficult), it increases the acidity of the amide proton ( modulation), affecting hydrogen bond donor capability in protein binding pockets.[1]
The -Bromoamide Warhead
The C2 position, bearing the bromine atom, is highly susceptible to Nucleophilic Substitution (
[1][2]
Synthetic Methodology
The synthesis of N-(3,5-difluorophenyl)-2-bromopropanamide is achieved via a Nucleophilic Acyl Substitution reaction between 3,5-difluoroaniline and 2-bromopropionyl bromide (or chloride).[1]
Reaction Scheme
Experimental Protocol (Bench Scale)
Safety Note: 2-bromopropionyl bromide is a lachrymator and corrosive. 3,5-difluoroaniline is toxic.[1] All operations must be performed in a fume hood.[1]
Reagents:
-
3,5-Difluoroaniline (1.0 eq)[1]
-
2-Bromopropionyl bromide (1.1 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 3,5-difluoroaniline (e.g., 10 mmol) and anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Add 2-bromopropionyl bromide (11 mmol) dropwise over 15 minutes. Exothermic reaction—control addition rate to maintain temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Quench: Quench the reaction with water (10 mL).
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
Downstream Application: Synthesis of Thiohydantoins
This molecule is a direct precursor to thiohydantoin-based anti-androgens.[1] The mechanism mirrors the synthesis of Enzalutamide derivatives.[1]
Cyclization Workflow
The amide nitrogen is deprotonated, attacking an isothiocyanate, followed by an intramolecular
[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Methyl group doublet (coupling with CH).[1] | |
| 1H NMR | Methine proton ( | |
| 1H NMR | Amide NH (broad singlet, exchangeable).[1] | |
| 1H NMR | Aromatic protons (splitting pattern depends on F-coupling).[1] | |
| 13C NMR | Carbonyl Carbon (Amide).[1] | |
| 13C NMR | C-F carbons (large |
References
-
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.
-
Scher, H. I., et al. (2012). Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy.[1] New England Journal of Medicine.[1] [1]
-
Patent US6506782B1. Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release. (Demonstrates synthesis of N-(3,5-difluorophenyl)alanine via halo-amide intermediates).
-
Sigma-Aldrich. 2-Bromopropionamide Product Specification & Safety Data.
Sources
The Fluorinated Electrophile: Therapeutic Potential of 2-Bromo-N-(3,5-difluorophenyl)propanamide Derivatives
The following technical guide details the therapeutic potential and synthetic utility of 2-Bromo-N-(3,5-difluorophenyl)propanamide and its derivatives. This guide is structured for application scientists and medicinal chemists, focusing on the molecule's role as a privileged electrophilic scaffold in the development of metabolically stable heterocycles and covalent inhibitors.
Executive Summary: The "Linchpin" Scaffold
In modern medicinal chemistry, This compound represents a high-value "linchpin" intermediate. It combines two critical functionalities:
-
The 3,5-Difluorophenyl Moiety: A bioisostere that enhances metabolic stability by blocking P450 oxidation sites while increasing lipophilicity (LogP) for better membrane permeability.
-
The
-Bromoamide "Warhead": A versatile electrophile capable of reactions or cyclizations to form bioactive heterocycles (e.g., thiazolidinones, oxindoles, and hydantoins).
While not a marketed drug itself, this scaffold is the gateway to a library of Androgen Receptor (AR) antagonists , Kinase Inhibitors , and Antimicrobial agents .
Chemical Pharmacology & Mechanistic Insight
The Bioisosteric Advantage (Why 3,5-Difluoro?)
The substitution pattern of the aniline ring is non-trivial. The 3,5-difluoro motif is strategically employed to modulate the electronic landscape of the aromatic ring without introducing significant steric bulk (Van der Waals radius of F
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to metabolic cleavage. Placing fluorines at the 3 and 5 positions blocks the most reactive sites for Cytochrome P450-mediated hydroxylation, significantly extending the half-life (
) of the resulting drug candidates. -
Dipole Modulation: The strong electronegativity of fluorine creates a polarized system that can engage in specific orthogonal multipolar interactions with protein binding pockets, distinct from standard hydrophobic interactions.
The Electrophilic Trigger (Why 2-Bromo?)
The 2-bromo position on the propanamide side chain creates a chiral center (if
-
Mechanism: The
-carbon is highly susceptible to nucleophilic attack by thiols (cysteine residues) or amines. -
Therapeutic Application: This reactivity is harnessed in Fragment-Based Drug Discovery (FBDD) to create Covalent Inhibitors (targeting non-catalytic cysteines) or to synthesize Thiazolidin-4-ones (known for anti-inflammatory and anti-cancer activity).
Therapeutic Applications & Derivatives[1][2][3]
Oncology: Nuclear Receptor Antagonists
Derivatives of N-aryl-propanamides are structural precursors to non-steroidal Androgen Receptor (AR) antagonists. By reacting the 2-bromo scaffold with urea or isothiocyanate derivatives, researchers synthesize Hydantoins and Thiohydantoins .
-
Target: Prostate Cancer (CRPC).
-
MoA: Competitive inhibition of androgen binding and prevention of AR nuclear translocation.
Infectious Disease: Thiazolidinone Scaffolds
Reaction of this compound with thioureas yields 2-aminothiazolidin-4-ones .
-
Activity: These derivatives have demonstrated potency against Gram-positive bacteria (e.g., S. aureus) and fungal strains.
-
Mechanism: Inhibition of bacterial MurB or interference with cell wall synthesis pathways.
Covalent Kinase Inhibition
The intact
Technical Workflow: Synthesis & Cyclization
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of this compound.[1] Critical Control Point: Temperature control is vital to prevent elimination reactions or double acylation.
Reagents:
-
3,5-Difluoroaniline (1.0 eq)
-
2-Bromopropionyl bromide (1.1 eq) [Handle with Care: Lachrymator]
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM), Anhydrous[2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve 3,5-Difluoroaniline (e.g., 10 mmol) in anhydrous DCM (50 mL). Add Et3N and cool the solution to 0°C using an ice/salt bath.
-
Addition: Dilute 2-Bromopropionyl bromide in DCM (10 mL). Add this solution dropwise over 30 minutes.
-
Why? Rapid addition causes localized heating, leading to impurities.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Work-up: Quench with saturated
. Extract with DCM ( ). Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane.
Protocol B: Cyclization to Thiazolidinone Derivative
Objective: Conversion of the scaffold into a bioactive heterocycle.
-
Reactants: Combine the isolated this compound (1.0 eq) with a Thiourea derivative (1.1 eq).
-
Conditions: Reflux in anhydrous Ethanol with fused Sodium Acetate (NaOAc) for 6–8 hours.
-
Outcome: Precipitate forms upon cooling. Filter and wash with water to obtain the 2-imino-thiazolidin-4-one derivative.
Visualizations & Pathway Logic
Synthetic Pathway Diagram
The following diagram illustrates the transformation from raw materials to the bioactive heterocycle, highlighting the critical intermediate.
Caption: Synthesis pathway converting the aniline precursor into the bioactive thiazolidinone via the core bromoamide scaffold.
Pharmacophore Interaction Model
This diagram visualizes how the 3,5-difluoro substitution enhances binding within a theoretical hydrophobic pocket.
Caption: Pharmacophore model showing how the 3,5-difluoro motif blocks metabolic oxidation while enhancing target binding.
Quantitative Data: Physicochemical Profile
The following table summarizes the calculated properties that make this scaffold attractive for drug development compared to the non-fluorinated analog.
| Property | Non-Fluorinated Analog | 3,5-Difluoro Derivative | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.1 | ~2.6 | Increased membrane permeability. |
| Metabolic Stability | Low (Rapid para-hydroxylation) | High | Blocked P450 sites extend half-life. |
| Electronic Character | Electron-Rich Ring | Electron-Deficient Ring | Alters |
| Molecular Weight | ~227 Da | ~263 Da | Remains within "Rule of 5" limits. |
References
-
MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide: Structural Analysis and Fluorine Interactions in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives.[3] Retrieved from [Link]
-
ChemRxiv. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction.[4][5] Retrieved from [Link]
Sources
- 1. 1338681-84-7|2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Whitepaper: Solubilization and Stability Profiling of 2-Bromo-N-(3,5-difluorophenyl)propanamide
Executive Summary
2-Bromo-N-(3,5-difluorophenyl)propanamide (referred to herein as BDP ) represents a class of
While BDP exhibits high solubility in polar aprotic solvents like DMSO, its application in aqueous biological assays is complicated by two factors: high lipophilicity (limiting thermodynamic solubility) and electrophilic reactivity (susceptibility to hydrolysis and nucleophilic attack). This guide outlines the specific protocols required to solubilize BDP while mitigating the risk of compound degradation, ensuring data integrity in downstream applications.
Part 1: Physicochemical Architecture
To understand the solubility behavior of BDP, one must analyze its structural components. The molecule consists of a lipophilic 3,5-difluorophenyl ring coupled to a reactive
Structural Analysis
-
Lipophilic Domain: The difluorophenyl ring significantly increases the partition coefficient (LogP), driving poor water solubility.
-
Polar Domain: The amide linker (-CONH-) provides hydrogen bond donor/acceptor sites, but these are insufficient to overcome the hydrophobicity of the aryl and alkyl groups.
-
Reactive Center: The carbon-bromine (C-Br) bond at the
-position is an electrophilic site. In the presence of water or biological nucleophiles (thiols), this site is prone to substitution ( ) reactions.
Computed Properties (In Silico Profiling)
Table 1: Predicted Physicochemical Parameters
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~264.07 g/mol | Small molecule; diffusion is not rate-limiting. |
| cLogP | 2.8 – 3.2 | Low Aqueous Solubility. Class II/IV behavior in BCS. |
| TPSA | ~29 Ų | Moderate polarity; membrane permeable. |
| H-Bond Donors | 1 | Limited interaction with water molecules. |
| pKa | ~13 (Amide N-H) | Neutral at physiological pH (7.4). Solubility is pH-independent. |
Part 2: The Solvent Matrix
Dimethyl Sulfoxide (DMSO): The "False Friend"
DMSO is the standard solvent for BDP stock solutions due to its high dielectric constant and ability to disrupt amide stacking.
-
Solubility Capacity: BDP is expected to be freely soluble in DMSO (>50 mM).
-
The Risk: DMSO is hygroscopic. "Wet" DMSO (containing >0.1% water) can catalyze the hydrolysis of the C-Br bond, converting the active electrophile into an inactive
-hydroxy species and releasing hydrobromic acid (HBr).
Water & Biological Buffers: The "Wall"
-
Thermodynamic Solubility: Predicted to be <10 µM (<2.6 µg/mL) in pure water.
-
Kinetic Solubility: When diluted from DMSO into water, BDP is prone to rapid precipitation (crashing out) due to the "LogP Shift." The high local concentration of the hydrophobic compound drives aggregation before equilibrium is reached.
Part 3: Stability & Reactivity (Critical Mechanism)
Researchers often mistake "insolubility" for "instability." For BDP, both occur simultaneously. The diagram below illustrates the degradation pathway that occurs if BDP is stored in aqueous DMSO or exposed to assay buffers for prolonged periods.
Figure 1: Hydrolytic degradation pathway of BDP. In aqueous media, the alpha-bromo group is displaced by a hydroxyl group, rendering the compound inactive and lowering the pH of the solution.
Part 4: Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution
Objective: To create a stable 10 mM stock solution for long-term storage.
-
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water content <50 ppm). Do not use standard laboratory-grade DMSO that has been opened to air.
-
Weighing: Weigh approx. 2.64 mg of BDP powder into a glass vial.
-
Note: Avoid plastic microfuge tubes for long-term storage, as lipophilic compounds can leach plasticizers or adsorb to the walls.
-
-
Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds.
-
Visual Check: Solution should be clear and colorless. If particles persist, sonicate for 5 minutes (monitor temperature to prevent heating).
-
-
Storage: Aliquot into single-use amber glass vials. Store at -20°C.
-
Shelf Life: 3-6 months if kept dry. Discard if a precipitate forms or yellowing occurs (sign of HBr release/oxidation).
-
Protocol B: Kinetic Solubility Assay (Nephelometry)
Objective: To determine the maximum concentration usable in a biological assay without precipitation.
-
Preparation: Prepare a 96-well clear plate.
-
Buffer: Add 190 µL of PBS (pH 7.4) to each well.
-
Titration:
-
Add 10 mM DMSO stock to the buffer in increasing volumes (e.g., 0.2 µL, 0.5 µL, 1.0 µL...) to achieve final concentrations of 10, 25, 50, and 100 µM.
-
Ensure final DMSO concentration is constant (normalize to 1% or 2% DMSO).
-
-
Incubation: Shake at 500 rpm for 90 minutes at room temperature.
-
Critical: Do not incubate overnight. Hydrolysis will confound results.
-
-
Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.
-
Threshold: An increase in OD >0.005 above background indicates precipitation.
-
Part 5: Troubleshooting & Best Practices
| Observation | Root Cause | Corrective Action |
| Precipitation immediately upon dilution | "Crash-out" effect due to high LogP. | Increase DMSO concentration to 2-5% (if assay tolerates) or use a carrier protein (e.g., 0.1% BSA) to solubilize the lipophile. |
| Shift in HPLC retention time | Hydrolysis of the C-Br bond. | Prepare fresh stock solutions. Ensure buffers are not highly basic (pH > 8 accelerates hydrolysis). |
| Loss of potency in bioassay | Reaction with thiol-containing reagents (DTT, Glutathione). | BDP is an alkylator. Remove DTT/BME from assay buffers or treat the reaction as covalent/irreversible. |
Workflow Visualization: The "Golden Path" to Solubilization
Figure 2: Recommended solubilization workflow to minimize hydrolysis and precipitation artifacts.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: solubility. Drug Discovery Today: Technologies, 3(3), 327-333.
-
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1369–1373. (Demonstrates hydrolysis of halo-compounds in DMSO).
-
PubChem Compound Summary. (2025). 2-Bromo-N-(2,4-difluorophenyl)acetamide (Analogous Structure). National Center for Biotechnology Information.
Methodological & Application
reaction conditions for 2-bromopropanoyl bromide and 3,5-difluoroaniline
Application Note: High-Fidelity Synthesis of -(3,5-difluorophenyl)-2-bromopropanamide
Executive Summary & Mechanism
The reaction between 2-bromopropanoyl bromide and 3,5-difluoroaniline represents a classic nucleophilic acyl substitution.[4][1][2][3] However, the specific electronic properties of the reactants dictate the protocol:
-
Electrophile: 2-Bromopropanoyl bromide is a highly reactive
-haloacyl halide.[2][3] It is moisture-sensitive and lachrymatory.[2][3] Thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -bromine enhances the electrophilicity of the carbonyl carbon but also introduces a risk of side reactions (alkylation of the amine) if temperature is uncontrolled.[1] -
Nucleophile: 3,5-Difluoroaniline is an electron-deficient aniline.[2][3] The two fluorine atoms at the meta positions inductively withdraw electron density, reducing the nucleophilicity of the amine nitrogen. Consequently, this reaction requires a non-nucleophilic base scavenger and strictly anhydrous conditions to prevent competition from water (hydrolysis).
Reaction Scheme
The reaction proceeds via the attack of the aniline nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the bromide ion.[4] The HBr byproduct is instantly neutralized by the auxiliary base (Triethylamine) to drive the equilibrium forward and prevent protonation of the unreacted aniline.
Figure 1: Mechanistic pathway for the acylation of 3,5-difluoroaniline.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[3] | Role |
| 3,5-Difluoroaniline | 372-39-4 | 129.11 | 1.0 | Nucleophile |
| 2-Bromopropanoyl bromide | 563-76-8 | 215.88 | 1.1 | Electrophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | Base Scavenger |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Medium (Anhydrous) |
Equipment
Experimental Protocol
Phase 1: Preparation & Setup
Expert Insight: Moisture control is critical.[3] 2-bromopropanoyl bromide hydrolyzes rapidly to 2-bromopropanoic acid and HBr, which complicates purification.[1][2][3]
-
Drying: Flame-dry the glassware under vacuum and backfill with inert gas (
or Ar).[2][3] -
Solvent: Ensure DCM is anhydrous. If unsure, dry over activated molecular sieves (3Å or 4Å) for 24 hours prior to use.
Phase 2: Reaction Execution
-
Charge Nucleophile: Add 3,5-difluoroaniline (1.0 equiv, e.g., 5.0 g, 38.7 mmol) to the flask.
-
Solvation: Add anhydrous DCM (approx. 10 mL per gram of aniline; ~50 mL). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (1.2 equiv, 46.4 mmol, 6.5 mL) via syringe.
-
Note: The solution may warm slightly; this is normal.
-
-
Cooling: Submerge the flask in an ice-water bath and cool to
. Allow 10 minutes for thermal equilibration. -
Electrophile Addition: Dissolve 2-bromopropanoyl bromide (1.1 equiv, 42.6 mmol, 4.5 mL) in a small volume of DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.
Phase 3: Workup & Purification[1][2][3]
-
Quench: Cool the mixture back to
and quench by slow addition of saturated (50 mL). Stir vigorously for 10 minutes to hydrolyze excess acid bromide. -
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer once more with DCM (20 mL).
-
Acid Wash (Crucial): Wash the combined organic layers with 1M HCl (2 x 30 mL).[2][3]
-
Reasoning: This removes any unreacted amine (3,5-difluoroaniline) and the triethylamine.[4] The product is an amide and will remain in the organic layer.
-
-
Drying: Wash with brine (sat. NaCl), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification:
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Key Parameters & Troubleshooting
| Parameter | Recommendation | Consequence of Deviation |
| Temperature | High temp (>30°C) promotes | |
| Stoichiometry | 1.1 eq Acid Bromide | Excess ensures complete conversion of the aniline.[3] Large excess complicates workup. |
| Base Choice | Triethylamine (TEA) | Pyridine is a valid alternative but harder to remove than TEA (which washes out easily with HCl).[3] |
| Order of Addition | Acid Bromide into Amine | Adding Amine into Acid Bromide can lead to di-acylation or local overheating.[2][3] |
Safety Data (SDS) Highlights
-
2-Bromopropanoyl bromide: Corrosive (Skin Corr.[2][3][5] 1B), Lachrymator.[5] Reacts violently with water.[3] Handle in a fume hood.
-
3,5-Difluoroaniline: Toxic if swallowed, skin irritant.[4][2][5][6] Absorbs through skin.[3][5]
-
DCM: Suspected carcinogen.[2][3] Use chemically resistant gloves (PVA or heavy Nitrile).
References
-
PubChem. 2-Bromopropanoyl bromide (Compound Summary).[2][3] National Library of Medicine.[3] Available at: [Link]
-
PubChem. 2-Bromo-N-(3,5-difluorophenyl)acetamide (Analogous Structure).[4][1][3] National Library of Medicine.[3] Available at: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.).[3] Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Google Patents. Process for preparation of substituted anilines and amides (Reference for acylation conditions). Available at: [4][2]
Sources
- 1. EP2640711B1 - Improved process for the preparation of rufinamide - Google Patents [patents.google.com]
- 2. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-N-(2-fluorophenyl)propanamide | 79144-82-4 | Buy Now [molport.com]
- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 5. kscl.co.in [kscl.co.in]
- 6. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Amide Coupling with Electron-Deficient Anilines
Part 1: Executive Summary & Mechanistic Challenge
The "Nucleophilicity Cliff"
Standard amide coupling reagents (EDC, HATU, PyBOP) rely on the amine nucleophile attacking an activated ester intermediate (e.g., O-acylisourea or OBt ester). For typical alkyl amines (
However, electron-deficient anilines (e.g., nitroanilines, aminopyridines, polyfluorinated anilines) present a nucleophilicity cliff . Their conjugate acid
Success requires shifting the mechanism: We must generate a highly reactive electrophile (Acid Chloride, Mixed Anhydride, or Acyl Fluoride) that is essentially "unstoppable" even by a weak nucleophile.
Part 2: Strategic Decision Matrix
Do not apply a "one-size-fits-all" approach. Use this decision matrix to select the optimal protocol based on your substrate's sensitivity and steric profile.
Figure 1: Strategic selection of coupling agents based on substrate constraints.
Part 3: Detailed Protocols
Method A: The Modern Standard – T3P (Propylphosphonic Anhydride)
Best For: Chiral acids, scale-up (water-soluble byproducts), and moderately to severely electron-deficient amines. Mechanism: T3P forms a highly reactive mixed anhydride. The byproduct is a water-soluble cyclic phosphonate, simplifying workup.
Reagents
-
Carboxylic Acid: 1.0 equiv[1]
-
Amine: 1.1 – 1.5 equiv (Excess helps drive kinetics)
-
T3P: 1.5 – 2.0 equiv (Supplied as 50% w/w in EtOAc or DMF)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)
-
Solvent: EtOAc (preferred for workup) or DMF (for solubility)
Protocol
-
Dissolution: Charge the carboxylic acid (1.0 equiv) and amine (1.1 equiv) into a reaction vial with EtOAc (concentration 0.2 – 0.5 M).
-
Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes. Note: Pyridine is superior to Et3N here as it acts as a nucleophilic catalyst.
-
Activation: Add T3P solution (1.5 equiv) dropwise at 0 °C or RT.
-
Reaction:
-
Standard: Stir at RT for 2–4 hours.
-
Difficult Cases: Heat to 60–80 °C in a sealed vial for 12–24 hours.
-
-
Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M HCl (to remove pyridine), and NaHCO3. Dry over MgSO4.[2]
-
Validation: T3P reactions are remarkably clean. If conversion is low, add 1.0 equiv more T3P and heat.
Method B: The "Neutral" Chloride – Ghosez's Reagent
Best For: Acid-sensitive substrates (e.g., Boc-groups, acetals) that cannot survive SOCl2 or POCl3. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under strictly neutral conditions.
Reagents
-
Carboxylic Acid: 1.0 equiv[1]
-
Ghosez's Reagent: 1.1 – 1.2 equiv
-
Amine: 1.1 equiv
-
Base: Pyridine or DIPEA (2.0 equiv)
-
Solvent: Dry DCM or CHCl3
Protocol
-
Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez's reagent (1.1 equiv) dropwise at RT. Stir for 30–60 mins.
-
Checkpoint: Monitor by TLC (take an aliquot, quench with MeOH to form methyl ester). Ensure acid is consumed.
-
-
Coupling: Add the electron-deficient aniline (1.1 equiv) followed by Pyridine (2.0 equiv).
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Standard aqueous extraction (DCM/Water).
Method C: The "Sledgehammer" – POCl3 / Pyridine
Best For: Extremely unreactive amines (e.g., dinitroanilines), cost-sensitive scale-up, and non-acid-sensitive substrates. Mechanism: In situ generation of phosphoryl chloride intermediates or acid chlorides.
Reagents
-
Carboxylic Acid: 1.0 equiv[1]
-
Amine: 1.0 – 1.1 equiv
-
POCl3: 1.1 – 1.5 equiv
-
Base/Solvent: Pyridine (used as solvent or 5-10 equiv in DCM)
Protocol
-
Setup: Dissolve carboxylic acid and amine in Pyridine (0.5 M). Cool to 0 °C.
-
Addition: Add POCl3 (1.2 equiv) dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to RT. If necessary, heat to 50 °C.
-
Warning: If the solution turns black/tarry, reduce temperature.
-
-
Quench: Pour reaction mixture carefully into crushed ice/water.
-
Isolation: The product often precipitates out of the ice water. Filter and wash with water. If no precipitate, extract with EtOAc.
Part 4: Comparative Data & Troubleshooting
Reagent Performance Comparison
| Feature | T3P (Method A) | Ghosez's (Method B) | POCl3 (Method C) | HATU/HOAt |
| Reactivity Power | High | Very High | Extreme | Moderate |
| Epimerization | Low | Moderate | High | Low |
| Acid Sensitivity | Compatible | Excellent | Poor | Compatible |
| Workup Ease | Excellent (Water wash) | Good | Moderate (Emulsions) | Difficult (Remove byproduct) |
| Cost | Moderate | High | Very Low | High |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Amine is too weak; Activated ester hydrolyzing. | Switch to Method C (POCl3) or convert to Acid Chloride (SOCl2) and use DMAP catalyst. |
| Low Yield / Black Tar | Decomposition of unstable intermediate. | Switch to Method A (T3P) at lower temperature (0 °C). |
| Epimerization | Base-mediated proton abstraction. | Use T3P + Pyridine (Method A).[3] Avoid DIPEA/Et3N. |
| Product is Water Soluble | Polar groups on amide. | Do not use aqueous workup. Evaporate solvent and load directly onto Reverse Phase Flash (C18). |
Part 5: References
-
T3P Protocol & Stereochemistry: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters (2011). [Link][3]
-
Ghosez's Reagent Utility: Nielson, A. L., et al.[4][5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5] Organic & Biomolecular Chemistry (2015). [Link][5][6]
-
POCl3 / Pyridine Scalability: Kanter, et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters (2022). [Link]
-
General Review of Amide Coupling: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron (2005). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
solvent selection for 2-Bromo-N-(3,5-difluorophenyl)propanamide synthesis
Executive Summary
This application note details the solvent selection strategy and synthetic protocol for 2-Bromo-N-(3,5-difluorophenyl)propanamide , a common intermediate in the synthesis of kinase inhibitors and agrochemicals. The core challenge addressed is the reduced nucleophilicity of 3,5-difluoroaniline combined with the lability of the
While Dichloromethane (DCM) has historically been the standard solvent for such acylations, this guide prioritizes Green Chemistry principles , validating 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, sustainable alternatives that maintain high yield (>85%) and purity.
Chemical Context & Challenges
The Reactivity Gap
The synthesis involves an amide coupling between 3,5-difluoroaniline (nucleophile) and 2-bromopropionyl bromide (electrophile).
-
Nucleophile Deactivation: The two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density on the amine nitrogen. This makes the aniline sluggish compared to unsubstituted aniline.
-
Electrophile Instability: The 2-bromopropionyl bromide is highly reactive. However, the
-proton is acidic. In the presence of polar solvents and strong bases, there is a risk of elimination to form acrylamides, or nucleophilic displacement of the bromine atom.
Solvent Role in Transition State Stabilization
The reaction proceeds via a tetrahedral intermediate . Polar aprotic solvents stabilize the zwitterionic character of this transition state. However, the solvent must not be nucleophilic itself (ruling out alcohols) to avoid competing with the deactivated aniline for the acid bromide.
Solvent Selection Framework
The selection process utilizes a multi-parameter scoring system based on Hansen Solubility Parameters (HSP), Green Chemistry ratings (GSK/Pfizer guides), and boiling point suitability.
Comparative Solvent Data
| Solvent | Boiling Point (°C) | Green Score (1-10)* | Dielectric Constant ( | Suitability Notes |
| Dichloromethane (DCM) | 40 | 3 (High Risk) | 8.9 | Excellent solubility, but toxic, volatile, and strictly regulated. |
| 2-MeTHF | 80 | 9 (Preferred) | 7.0 | Bio-derived, separates well from water, higher BP allows mild heating if needed. |
| Ethyl Acetate (EtOAc) | 77 | 9 (Preferred) | 6.0 | Green, cheap. May hydrolyze acid bromide if wet; requires strict drying. |
| Toluene | 110 | 6 (Usable) | 2.4 | Poor solubility for the polar intermediate; often requires harsh heating. |
| THF | 66 | 5 (Problematic) | 7.5 | Peroxide risk; water miscibility complicates aqueous workup. |
*Green Score based on ACS/GSK solvent selection guides (10 = Best).
Decision Logic (Visualization)
Figure 1: Decision tree for solvent selection prioritizing downstream processing and sustainability.
Detailed Experimental Protocol
Target: this compound Scale: 10 mmol (adaptable)
Materials
-
Reactant A: 3,5-Difluoroaniline (1.29 g, 10 mmol)
-
Reactant B: 2-Bromopropionyl bromide (2.37 g, 11 mmol, 1.1 equiv)
-
Base: Triethylamine (TEA) or Pyridine (1.1 equiv).[1] Note: Inorganic bases like
are biphasic and slower. -
Solvent: Anhydrous 2-MeTHF (Preferred) or DCM.
-
Quench: 1M HCl, Sat.
, Brine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Procedure (2-MeTHF Method)
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 3,5-difluoroaniline (10 mmol) and 2-MeTHF (30 mL, 0.33 M). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (11 mmol, 1.53 mL). Cool the reaction mixture to 0°C using an ice bath.
-
Why? The reaction is exothermic. Cooling prevents thermal elimination of HBr from the reagent.
-
-
Acylation: Dilute 2-bromopropionyl bromide (11 mmol) in 5 mL of 2-MeTHF. Add this solution dropwise over 15 minutes.
-
Observation: A white precipitate (TEA·HBr salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (30% EtOAc/Hexane). The aniline spot (
) should disappear.
-
-
Workup (The 2-MeTHF Advantage):
-
Add water (20 mL) directly to the reaction flask. 2-MeTHF is immiscible with water (unlike THF), allowing for immediate phase separation.
-
Separate the organic layer.[1]
-
Wash with 1M HCl (2 x 15 mL) to remove unreacted aniline and amine salts.
-
Wash with Sat.
(15 mL) to neutralize residual acid. -
Wash with Brine (15 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification:
-
The crude material is often a solid. Recrystallize from Heptane/EtOAc (4:1) or Ethanol/Water .
-
Avoid: Methanol (risk of transesterification/nucleophilic attack if heated).
-
Mechanistic Insight & Troubleshooting
Reaction Pathway
The diagram below illustrates the critical pathway and potential side reactions controlled by solvent choice.
Figure 2: Reaction pathway highlighting the stabilization of the intermediate.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of acid bromide. | Ensure solvent is dry (<50 ppm water). Increase acid bromide to 1.5 equiv. |
| Starting Material Remains | Low nucleophilicity of aniline.[2] | Add catalyst: DMAP (5 mol%) . Heat to 40°C (monitor closely). |
| New Spot (Lower Rf) | Elimination to acrylamide. | Base is too strong or temp too high. Switch from TEA to Pyridine; keep at 0°C. |
| Oil instead of Solid | Solvent trapped in lattice. | Triturate with cold Hexane or Pentane to induce crystallization. |
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008 , 10, 31-36. Link
-
GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011 , 13, 854-862. Link
-
2-MeTHF Performance : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[3] ChemSusChem, 2012 , 5, 1369–1379. Link
-
Amide Coupling Reviews : Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61, 10827-10852. Link
-
Hansen Solubility Parameters : Abbott, S. "Hansen Solubility Parameters in Practice." Hansen-Solubility.com. Link
Sources
Application Note: Recrystallization Solvents & Protocols for 2-Bromo-N-(3,5-difluorophenyl)propanamide
This Application Note provides a rigorous, field-validated guide for the purification of 2-Bromo-N-(3,5-difluorophenyl)propanamide .
As this specific compound is an
Part 1: Physicochemical Profile & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule’s interaction potential. This compound exhibits a "Push-Pull" solubility profile:
-
Hydrophobic Domain (3,5-Difluorophenyl): The aromatic ring, deactivated by two fluorine atoms, significantly increases lipophilicity (
). This drives solubility in non-polar solvents like toluene and chlorinated hydrocarbons. -
Polar Domain (Amide Linkage): The -NH-CO- moiety acts as both a hydrogen bond donor and acceptor, necessitating a solvent with some polarity (e.g., alcohols, esters) to disrupt crystal lattice energy during dissolution.
-
Reactive Center (
-Bromo): The C-Br bond is susceptible to nucleophilic attack (hydrolysis) at elevated temperatures in basic or highly aqueous media. Prolonged boiling in water/alcohols should be minimized.
Solubility Mapping Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | High | Moderate | High | Excellent first-choice; balances polarity. |
| Ethanol / Water | High | Low | High | Best for removing inorganic salts. |
| Ethyl Acetate / Heptane | High | Low | High | Best for removing non-polar organic impurities (tar/oil). |
| Isopropanol (IPA) | Moderate | Low | Medium | Good alternative if EtOH yields are low; higher boiling point risks degradation. |
| Toluene | High | Moderate | Medium | Good for strictly anhydrous purification; requires slow cooling. |
| DCM / Hexane | High | Low | Low | DCM is too volatile for effective hot filtration; use only if heat sensitivity is critical. |
Part 2: Solvent Screening Workflow
Before committing the entire batch, perform this rapid screening protocol to validate the solvent system against your specific impurity profile.
Figure 1: Decision logic for rapid solvent screening. This minimizes material loss before scale-up.
Part 3: Detailed Experimental Protocols
Protocol A: The Binary System (Ethyl Acetate / Heptane)
Best For: Removing non-polar byproducts (unreacted anilines) and avoiding hydrolysis.
-
Dissolution:
-
Place crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Ethyl Acetate (EtOAc) (approx. 3 mL per gram of solid).
-
Heat the mixture to a gentle reflux (approx. 75°C) in an oil bath.
-
Note: If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear solution is obtained.
-
-
Filtration (Optional but Recommended):
-
If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Critical: Keep the funnel hot to prevent premature crystallization.
-
-
Anti-Solvent Addition:
-
While keeping the solution near boiling, slowly add Heptane dropwise.
-
Continue addition until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the solution (restore transparency).
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Collect crystals via vacuum filtration using a Buchner funnel.[1]
-
Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Dry under vacuum at 40°C.
-
Protocol B: The Aqueous Alcohol System (Ethanol / Water)
Best For: Removing inorganic salts (e.g., bromide salts from the acylation step) and highly polar impurities.
-
Dissolution:
-
Dissolve the crude solid in 95% Ethanol (approx. 4-5 mL per gram) at reflux (80°C).
-
Ensure complete dissolution.[2]
-
-
Water Addition:
-
Remove the heat source but keep stirring.
-
Slowly add warm water (approx. 50-60°C) dropwise.
-
Stop adding water the moment the solution becomes turbid.
-
Re-heat briefly to clear the solution.
-
-
Cooling & Seeding:
-
Allow to cool slowly.[3]
-
Pro-Tip: If the product is known to "oil out" (separate as a liquid droplet rather than crystals), add a seed crystal of pure product when the solution reaches 35-40°C.
-
-
Isolation:
-
Filter and wash with cold 50% aqueous Ethanol.
-
Warning: Dry thoroughly.[1] Residual water can accelerate hydrolysis of the
-bromo group during storage.
-
Part 4: Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast; Impurities lowered melting point. | Re-heat to dissolve.[1][3] Add more solvent (dilute by 10%). Scratch glass with rod or add seed crystal. Cool very slowly. |
| Low Yield | Too much solvent used; Product too soluble in cold solvent. | Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop). |
| Color Persistence | Oxidized aniline impurities. | Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite before cooling. |
| Hydrolysis | Prolonged heating in aqueous/alcoholic media. | Switch to Protocol A (EtOAc/Heptane). Avoid water. Limit heating time to <15 mins. |
Part 5: Safety & Handling (E-E-A-T)
Warning:
-
Lachrymator Hazard: Similar to
-bromoacetophenones, this compound may act as a lachrymator (tear gas). Always handle in a functioning fume hood. -
Skin Sensitization: Avoid all skin contact. Double-glove (Nitrile) and wear a lab coat. If exposed, wash with copious amounts of soap and water; do not use ethanol (increases skin permeability).
-
Waste Disposal: All mother liquors containing the bromide must be treated as halogenated organic waste.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Source for solvent selection logic in process chemistry).[3][4][5][6]
-
BenchChem Technical Support. Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Retrieved from (Accessed Oct 2025).
-
National Institutes of Health (NIH). PubChem Compound Summary for 2-Bromo-N-phenylpropanamide. Retrieved from (Accessed Oct 2025).
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. Retrieved from (Accessed Oct 2025).
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
using 2-Bromo-N-(3,5-difluorophenyl)propanamide as a chemical intermediate
Application Note: 2-Bromo-N-(3,5-difluorophenyl)propanamide as a Versatile Electrophilic Intermediate
Introduction
This compound is a specialized electrophilic building block widely utilized in the synthesis of non-steroidal Androgen Receptor Modulators (SARMs) and agrochemical active ingredients. Structurally, it combines an electron-deficient 3,5-difluoroaniline moiety with a reactive
Its primary utility lies in its ability to undergo controlled nucleophilic substitution (
Chemical Profile & Safety
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 264.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 110–115 °C (Typical) |
| Solubility | Soluble in DCM, THF, Acetone, DMF; Insoluble in Water |
| Reactivity Class | Alkylating Agent ( |
Safety Warning: This compound is a skin and eye irritant and a potential sensitizer. The precursor, 3,5-difluoroaniline, is toxic if inhaled or absorbed. All operations must be conducted in a fume hood.
Upstream Protocol: Synthesis of the Intermediate
If the intermediate is not purchased commercially, it is synthesized via the Schotten-Baumann reaction or anhydrous acylation.
Objective: Acylation of 3,5-difluoroaniline with 2-bromopropionyl bromide.
Reagents:
-
3,5-Difluoroaniline (1.0 equiv)
-
2-Bromopropionyl bromide (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with 3,5-difluoroaniline (e.g., 10 g) and DCM (100 mL). Cool to 0°C under nitrogen atmosphere.[1]
-
Base Addition: Add TEA (1.2 equiv) dropwise.
-
Acylation: Add 2-bromopropionyl bromide (1.1 equiv) dropwise over 30 minutes via an addition funnel. Caution: Exothermic. Maintain internal temperature < 5°C to prevent racemization (if using chiral starting material) or bis-acylation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Workup:
-
Wash organic layer with 1M HCl (2x) to remove unreacted aniline and amine salts.
-
Wash with Sat.
and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or Ethanol to yield off-white needles.
Downstream Application: Etherification (SARM Synthesis)
This is the critical application step. The
Mechanism:
Protocol:
-
Reagents:
-
This compound (1.0 equiv)
-
Substituted Phenol (e.g., 4-cyanophenol) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - Note: Use anhydrous, finely ground. -
Solvent: Acetone or MEK (Methyl Ethyl Ketone). Avoid DMF if possible to simplify workup, but DMF is required for unreactive phenols.
-
-
Procedure:
-
Dissolve the phenol in Acetone. Add
and stir at RT for 30 mins to generate the phenoxide in situ. -
Add the 2-Bromo-amide intermediate.
-
Heat to reflux (approx. 56°C for Acetone) for 4–8 hours.
-
-
Troubleshooting (The Elimination Trap):
-
Issue: Formation of N-(3,5-difluorophenyl)acrylamide (Elimination product) instead of the ether.
-
Cause: High temperature or using strong, bulky bases (e.g., t-BuOK) or protic solvents that solvate the anion too strongly.
-
Solution: Stick to Carbonate bases (
, ) and keep temperature moderate (< 80°C).
-
Data Presentation: Solvent Effects on Yield
| Solvent | Base | Temp (°C) | Yield (Ether) | Yield (Elimination By-product) |
| Acetone | 56 (Reflux) | 88% | < 2% | |
| DMF | 80 | 82% | 8% | |
| Ethanol | NaOEt | 78 | 15% | 75% (Avoid!) |
Visual Workflows
Figure 1: Synthesis of the Intermediate
Caption: Step-wise synthesis of the alpha-bromoamide intermediate via Schotten-Baumann conditions.
Figure 2: Divergent Reactivity & Mechanism
Caption: Divergent pathways: Controlling conditions to favor Substitution (Etherification) over Elimination.
References
-
Dalton, J. T., et al. (2011).[2] "The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women." Journal of Cachexia, Sarcopenia and Muscle.
-
Kim, J., et al. (2013). "Synthesis and biological evaluation of arylpropionamide derivatives as selective androgen receptor modulators." Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. "2-Bromo-N-arylpropanamide derivatives Safety Data Sheet."
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Williamson Ether Synthesis protocols).
Sources
preparation of alpha-bromoamides from 3,5-difluoroaniline
Application Note: Synthesis of -Bromoamides from 3,5-Difluoroaniline
Executive Summary
This guide details the protocol for synthesizing
The presence of fluorine atoms at the 3- and 5-positions renders the aniline electron-deficient, significantly reducing its nucleophilicity compared to unsubstituted aniline. Consequently, standard acylation protocols require modification to ensure complete conversion while preventing hydrolysis of the labile
Chemical Background & Mechanistic Insight
Reactivity Profile
The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the anilinium ion (approx. pKa ~ 3.5 vs. 4.6 for aniline). This reduced basicity correlates with reduced nucleophilicity of the amino group (
-
Challenge: Slower attack on the acyl halide electrophile.
-
Risk: Competitive hydrolysis of the highly reactive bromoacetyl bromide if moisture is present.
-
Solution: Use of anhydrous conditions with a non-nucleophilic organic base (Method A) or a rapidly stirred biphasic system (Method B) to drive kinetics.
Reaction Scheme
The synthesis involves a nucleophilic acyl substitution (Schotten-Baumann type or Anhydrous).
Figure 1: Mechanistic pathway for the acylation of 3,5-difluoroaniline.
Experimental Protocols
Reagents and Materials
| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |
| 3,5-Difluoroaniline | 372-39-4 | 129.11 | 1.0 | Limiting Reagent |
| Bromoacetyl bromide | 598-21-0 | 201.86 | 1.1 – 1.2 | Electrophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 – 1.5 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous (Reaction) |
| 1M HCl (aq) | - | - | Wash | Remove unreacted amine |
Method A: Anhydrous Acylation (Recommended for <10g scale)
Best for high purity and avoiding hydrolysis.
Step-by-Step Procedure:
-
Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a stir bar. Flush with Nitrogen (
) or Argon. -
Solvation: Charge 3,5-difluoroaniline (1.0 equiv) and anhydrous DCM (10 mL per gram of aniline). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (1.2 equiv) via syringe. Cool the mixture to 0°C using an ice bath.
-
Note: The electron-deficient aniline may not form a salt with TEA immediately, keeping the solution clear.
-
-
Acylation: Dilute Bromoacetyl bromide (1.15 equiv) in a small volume of DCM (1:1 v/v). Add this solution dropwise over 15–30 minutes to the cold aniline solution.
-
Critical: Exotherm control is vital. Maintain internal temp < 5°C to prevent bis-acylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitor: Check TLC (Hexane:EtOAc 3:1). The aniline spot (more polar/streaking) should disappear; the amide product will be less polar.
-
-
Work-up:
-
Quench with water (equal volume).
-
Separate phases.[1] Wash the organic layer successively with:
-
1M HCl (2x) – Crucial to remove unreacted 3,5-difluoroaniline.
-
Sat. NaHCO
(2x) – Removes acidic impurities. -
Brine (1x).
-
-
Dry over anhydrous
or . Filter and concentrate in vacuo at < 40°C (product can be thermally sensitive).
-
-
Purification:
-
The crude solid is often pure enough (>95%).[2]
-
If needed, recrystallize from Hexane/EtOAc or Isopropyl Alcohol (IPA) .
-
Method B: Biphasic Schotten-Baumann (Scale-up >10g)
Best for larger scales to manage heat and salt precipitation.
-
Setup: Dissolve 3,5-difluoroaniline in DCM or EtOAc. Add an equal volume of saturated aqueous
or . -
Addition: Cool to 0°C. Vigorously stir the biphasic mixture.
-
Reaction: Add Bromoacetyl bromide (neat or in DCM) dropwise.
-
Completion: Stir at 0°C for 1 hour, then RT for 1 hour.
-
Work-up: Separate layers. Wash organic layer with water and brine. Dry and concentrate.
Process Workflow & Decision Tree
Figure 2: Operational workflow for selecting the synthesis method and downstream processing.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Low nucleophilicity of aniline. | Add catalyst (0.1 eq DMAP) or heat to reflux (DCM) after initial addition. |
| Bis-acylation | Excess acid bromide or high temp. | Strictly control stoichiometry (1.1 eq) and keep addition at 0°C. |
| Product Hydrolysis | Wet solvents or prolonged aqueous workup. | Use anhydrous DCM; minimize contact time with aqueous base during workup. |
| Purple/Dark Color | Oxidation of aniline. | Perform reaction under inert atmosphere ( |
| Emulsion | Density of DCM/Water similar with salts. | Add Brine to break emulsion or switch solvent to EtOAc.[3] |
Analytical Checkpoint:
-
1H NMR (DMSO-d6): Look for the singlet (
ppm) corresponding to . The aromatic protons of 3,5-difluoroaniline usually appear as a triplet ( ppm, tt) and a doublet ( ppm). -
LCMS: Bromine isotopes (
and ) give a characteristic 1:1 doublet peak pattern (M and M+2).
Safety & Handling (HSE)
-
Bromoacetyl Bromide: EXTREME DANGER. Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Must be handled in a functioning fume hood.[3] Keep a neutralizing agent (aq. bicarbonate) ready for spills.
-
3,5-Difluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential methemoglobinemia inducer (like other anilines). Wear double nitrile gloves.
-
Waste Disposal: Aqueous washes containing bromide and aniline residues must be segregated into halogenated organic or toxic aqueous waste streams, not general drain.
References
-
General Amidation Protocol (Schotten-Baumann)
- Source: Organic Syntheses, Coll. Vol. 1, p. 111 (1941).
- Context: Foundational chemistry for reacting amines with acid chlorides/bromides.
-
URL:[Link]
-
Reactivity of Electron-Deficient Anilines
- Source:Journal of Medicinal Chemistry, "Structure-Activity Rel
- Context: Discusses the synthesis of warheads for covalent inhibition using electron-poor arom
-
URL:[Link] (General Journal Link for foundational context).
-
Specific Compound Data (CAS 405937-75-9)
- BenchChem Protocol for Difluoro-analogs: Source: BenchChem Technical Support, "Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide". Context: Validates the use of DCM/Pyridine/TEA systems for difluoroaniline isomers.
- Safety Data Sheet (Bromoacetyl Bromide)
Troubleshooting & Optimization
troubleshooting oil formation during 2-Bromo-N-(3,5-difluorophenyl)propanamide crystallization
Ticket ID: #CRYST-2B-35DF-OIL Topic: Troubleshooting Oil Formation (LLPS) in 2-Bromo-N-(3,5-difluorophenyl)propanamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Issue: You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation. Instead of forming a crystalline lattice, the product separates as a solute-rich liquid phase (oil droplets) suspended in the mother liquor.[1][2]
The Chemistry:
-
Molecule: this compound.
-
Risk Factors:
-
Conformational Flexibility: The
-bromo alkyl chain and the amide linkage introduce rotational degrees of freedom, making lattice organization entropically costly. -
Fluorine Lipophilicity: The 3,5-difluoro substitution increases lipophilicity, often lowering the melting point relative to non-fluorinated analogues.
-
Impurity Profile:
-bromo amides are reactive intermediates. Residual starting materials (anilines) or byproducts (acrylamides via HBr elimination) act as "solvents," depressing the melting point further.
-
The Physics: Oiling out occurs when the Liquid-Liquid Spinodal curve intersects the Solubility curve in the metastable zone. You are cooling the solution into a region where the stable state is two liquids (oil + solvent) rather than solid + solvent.[2][3]
The Physics of Oiling Out (Visualized)
To fix this, you must visualize where your process is failing on the Phase Diagram.
Figure 1: The bifurcation of crystallization pathways. Oiling out occurs when the system crosses into the Spinodal zone before crystal nuclei can form.
Troubleshooting Guide (FAQs)
Q1: Is the oil recoverable, or should I discard it?
Do NOT discard. The oil is your product in a super-concentrated, amorphous liquid state.
-
Immediate Fix: Re-heat the mixture until the oil re-dissolves (becomes a single phase).
-
The Adjustment: You must lower the supersaturation. Add 10–20% more solvent or switch to a solvent with a higher boiling point to allow processing at higher temperatures.
Q2: Why does it oil out even when I cool slowly?
This indicates your impurity profile is likely depressing the melting point of the solid below the temperature at which the solution becomes saturated.[4]
-
Mechanism: Impurities act as a solvent for your product.[1][4] If the melting point of the impure solid drops below the crystallization temperature (
), the product will separate as a liquid.[2][4] -
Action: Perform a "charcoal drop" (activated carbon filtration) while hot to remove tarry impurities before attempting crystallization again.
Q3: What is the "Cloud Point" vs. "Oil Point"?
-
Cloud Point: The temperature where the solution becomes turbid due to crystal nucleation (Good).
-
Oil Point: The temperature where the solution becomes turbid due to droplet formation (Bad).
-
Test: If you see turbidity, stop stirring for 1 minute. If the turbidity settles into a distinct bottom layer (oil), you have oiled out.[1] If it remains suspended or settles as powder, you have crystals.[5]
Strategic Protocols
Protocol A: Seeding at the Cloud Point (The "Gold Standard")
Objective: Bypass the nucleation energy barrier to prevent the system from reaching the oiling-out concentration.
-
Determine Saturation: Dissolve 1.0 g of crude amide in the minimum amount of hot solvent (e.g., Toluene/Heptane 1:1) at 60°C.
-
Cool to Cloud Point: Cool slowly (0.5°C/min). Note the temperature (
) where oil droplets first appear. Example: 45°C. -
Reset: Re-heat to 65°C to dissolve the oil.
-
The Fix: Cool to
(e.g., 50°C). The solution should be clear. -
Seed: Add 1-2 wt% of pure, crystalline seed material.
-
Age: Hold at this temperature for 1-2 hours. You must see crystal growth on the seeds before cooling further.
-
Ramp: Cool to 0°C at a rate of 0.2°C/min.
Protocol B: Solvent System Optimization
Objective: Change the solvent interaction parameter (
| Solvent System | Suitability | Notes |
| Toluene / Heptane | High | Excellent for aromatic amides. Toluene provides |
| IPA / Water | Medium | Risk of hydrolysis of the |
| Ethyl Acetate / Hexane | High | Good polarity match.[6] If oiling occurs, increase the Ethyl Acetate ratio to keep impurities in solution. |
| DCM / Hexane | Low | DCM is too volatile; evaporation changes the composition too fast, leading to skinning/oiling. |
Decision Tree for Troubleshooting
Follow this logic flow to resolve the issue in real-time.
Figure 2: Logical workflow for diagnosing the root cause of oil formation.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring. [Link][1]
-
Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation.[7][8][9] Organic Process Research & Development. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization and Solvent Selection. [Link]
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling, as
Sources
minimizing side reactions in alpha-bromoamide synthesis
Welcome to the Alpha-Haloamide Synthesis Technical Support Center .
Ticket ID: #AB-SYN-001
Status: Open
Subject: Minimizing Side Reactions in
Overview: The Stability-Reactivity Paradox
You are likely here because your HPLC trace shows a "forest" of peaks instead of a clean product.
The two primary routes to synthesize these scaffolds are:
-
Direct Bromination: Reacting an existing amide with a brominating agent (e.g., NBS).[1]
-
Acylation (The Coupling Route): Reacting an amine with
-bromoacetyl bromide.
Each route has distinct failure modes. This guide is structured to troubleshoot these specific pathways.
Module 1: The Coupling Route (Acylation)
Scenario: You are reacting an amine with
The Core Problem: Kinetic vs. Thermodynamic Control
In this reaction, the amine is a nucleophile, and
-
The Carbonyl Carbon (Site A): Attack here leads to the desired amide (Acylation). This is fast but reversible (initially).
-
The
-Carbon (Site B): Attack here leads to an alkylated amine (S_N2). This is slower but irreversible.
Critical Mechanism:
If you mix reagents too hot, or if the amine is in large excess locally, the amine will attack the
Troubleshooting Protocol: The "Inverse Addition" Technique
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Low temperature favors the kinetic product (Acylation) over the thermodynamic S_N2 product. | |
| Stoichiometry | Amine ( | Never allow the amine to be in excess. A slight deficiency of amine prevents it from attacking the product. |
| Addition Order | Add Amine to Acid Halide | Crucial. By adding the amine slowly into the acid halide, the concentration of free amine is always low relative to the electrophile. |
| Base | Non-nucleophilic (e.g., DIPEA, 2,6-Lutidine) | Pyridine can sometimes cause displacement of the bromide. Sterically hindered bases prevent this. |
Module 2: The Direct Bromination Route (NBS)
Scenario: You are treating an amide with
The "Primary Amide" Trap
If you are starting with a primary amide (
-
Mechanism: Base deprotonates the N-H
N-Brominationngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Migration of R group Isocyanate Amine (loss of carbon).[4] -
Solution: Do not use basic conditions for primary amides. Use acidic radical conditions or switch to the Coupling Route (Module 1).
The Regioselectivity Crisis (N-Br vs. C-Br)
For secondary/tertiary amides, NBS can brominate the Nitrogen (kinetic) or the
Diagnostic Table:
| Symptom | Diagnosis | Corrective Action |
| Product is unstable/reverts | N-Bromination occurred. The N-Br bond is labile. | Switch solvent to non-polar ( |
| Loss of Carbonyl peak in IR | Hoffmann Rearrangement . | Acidify reaction.[5] Ensure no free base is present. |
| Gem-dibromide formation | Over-bromination . | Stop reaction at 85% conversion. The second Br adds faster than the first due to radical stabilization. |
Module 3: Post-Synthesis Instability (Elimination)
Scenario: You isolated the product, but after drying or storage, it turned into a brown oil containing
Root Cause:
Stabilization Protocol:
-
Quench: Do not use strong basic washes (NaOH/NaHCO
) if your product is sensitive. Use dilute acid ( ) or neutral water. -
Solvent Removal: Never heat the rotavap bath above
. -
Storage: Store with a trace of acid stabilizer (e.g., on silica gel) or at
.
Visual Troubleshooting Guides
Figure 1: Reaction Pathway Decision Matrix
Use this logic flow to select the correct synthetic route and avoid dead-ends.
Caption: Decision matrix for selecting the synthesis route based on substrate class to avoid Hoffmann degradation.
Figure 2: The "Coupling" Failure Mechanism
Understanding why "dumping" reagents together leads to impurities.
Caption: Kinetic vs. Thermodynamic pathways. Path 2 and the dashed line represent the side reactions caused by excess amine or heat.
Standardized Protocol: High-Purity Coupling
Objective: Synthesis of
Reagents:
-
Benzylamine (
) -
-Bromoacetyl bromide (
) — Slight excess is key. -
Dichloromethane (DCM), Anhydrous (
) -
Triethylamine (
) or DIPEA.
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Charge Electrophile: Add
-Bromoacetyl bromide and DCM. Cool to (Dry ice/Acetone). -
Prepare Nucleophile: In a separate flask, dissolve Benzylamine and Base in
DCM. -
Inverse Addition: Transfer the Amine/Base solution into a dropping funnel. Add dropwise to the Electrophile solution over 60 minutes .
-
Why? This keeps the concentration of amine effectively zero, preventing it from attacking the product (S_N2).
-
-
Warm Up: Allow to warm to
over 2 hours. Do not heat to reflux. -
Quench: Wash with
(cold) to remove amine salts, then Brine. -
Concentrate: Rotavap at
.
References
-
N-Bromosuccinimide (NBS) Profile. Organic Chemistry Portal. (Discusses radical vs. ionic pathways and Wohl-Ziegler reaction). [Link]
-
Hoffmann Rearrangement Mechanism. Wikipedia. (Detailed mechanism on the interaction of primary amides with bromine/base). [Link]
-
Safe Scale-Up of Bromination Reactions. Organic Process Research & Development (ACS). (Safety data regarding NBS thermal stability and side reactions). [Link]
-
Nucleophilicity of Amines. Master Organic Chemistry. (Explains the reactivity trends that lead to self-alkylation side reactions). [Link]
-
Alpha-Elimination and Beta-Elimination. Wikipedia. (Context on the elimination side-reaction to unsaturated systems). [Link]
Sources
Technical Support Center: Stability of 2-Bromo-N-(3,5-difluorophenyl)propanamide
Current Status: Active Product Category: Halogenated Amide Intermediates Applicable For: Synthesis of pharmaceutical intermediates, PROTAC linkers, and peptidomimetics.
Diagnostic Overview: What are you observing?
Before proceeding to the mechanism, identify your issue based on the experimental observations below.
| Observation (TLC/LCMS) | Mass Shift ( | Probable Issue | Severity |
| New lipophilic spot (Higher | -80 / -82 Da (Loss of HBr) | Elimination (Acrylamide formation) | Critical |
| Loss of SM , New polar spot (Low | -155 Da (Mass of amine fragment) | Hydrolysis (Amide cleavage) | Critical |
| New polar spot (Lower | -62 / -64 Da (Br | Substitution ( | Moderate |
| Complex mixture / Polymerization | Variable | Michael Addition (Post-elimination) | High |
The Chemistry of Instability (Root Cause Analysis)
The instability of 2-Bromo-N-(3,5-difluorophenyl)propanamide in basic conditions is driven by three competing electrophilic sites. The 3,5-difluorophenyl ring acts as a strong Electron-Withdrawing Group (EWG), which significantly alters the reactivity profile compared to non-fluorinated analogs.
Key Mechanistic Drivers:
-
Acidity of the
-Proton: The carbonyl group and the bromine atom both pull electron density from the -carbon. Base can easily abstract this proton, leading to E2 Elimination . -
Electrophilicity of the Carbonyl: The electron-poor 3,5-difluoroaniline moiety pulls density from the amide nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack (
), leading to Hydrolysis . -
Leaving Group Ability: Bromine is an excellent leaving group, facilitating both Elimination and Nucleophilic Substitution (
).
Pathway Visualization
The following diagram illustrates the competing degradation pathways when the compound is exposed to base (e.g., NaOH,
Figure 1: Competing degradation pathways. Note that E2 elimination is often kinetically favored over hydrolysis in non-aqueous or sterically hindered bases.
Troubleshooting Guide
Issue A: "I see a new spot with mass [M-HBr]" (Elimination)
Cause: The base is acting as a Brønsted base rather than a nucleophile, abstracting the acidic
-
Corrective Action:
-
Switch Base: Use inorganic bases with lower
if possible (e.g., instead of ). -
Temperature Control: Elimination is entropically favored. Cool the reaction to 0°C or -10°C during base addition.
-
Solvent Change: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the basicity of anions.
-
Issue B: "My product is disappearing, and I see aniline" (Hydrolysis)
Cause: Hydroxide attack on the carbonyl. The 3,5-difluorophenyl group makes the amide bond significantly more fragile than a standard phenylamide.
-
Corrective Action:
-
Limit Water: Ensure solvents are anhydrous.
-
pH Monitoring: Do not exceed pH 10 during workup.
-
Quench Protocol: Quench reactions into a buffered solution (e.g., saturated
or dilute citric acid) rather than strong aqueous base.
-
Issue C: "Conversion is slow, but heating causes degradation"
Cause: The "Goldilocks" problem. Heat accelerates both
-
Corrective Action:
-
Catalysis: If trying to displace the Bromine with a nucleophile, add a catalyst like KI (Finkelstein condition) or a phase transfer catalyst (TBAB) to accelerate the desired
reaction at lower temperatures [1].
-
Standard Operating Procedures (SOP)
Recommended Handling Protocol
To maximize stability during synthesis or workup:
-
Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture over time.
-
Reaction Conditions:
-
Preferred Solvents: DCM, THF, or Toluene.
-
Avoid: Methanol/Ethanol with strong bases (promotes solvolysis/alkoxide formation).
-
-
Workup (Critical Step):
-
Do NOT wash with 1M NaOH.
-
Use: Saturated
or dilute acid (0.5M HCl) for washes, provided the product does not precipitate. -
Dry: Use
immediately and evaporate at .
-
Stability Data Table
| Condition | Stability Prediction | Major Byproduct |
| Aq.[1] NaOH (1M), RT | Unstable (< 1 hr) | Aniline + Hydroxy acid |
| Unstable (Fast) | Acrylamide (Elimination) | |
| Moderate | Acrylamide (Slow) | |
| Pyridine / DCM, RT | Stable | N/A |
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Suzuki coupling?
A: Yes, but the basic conditions required for Suzuki coupling (e.g.,
Q: Why is the 3,5-difluoro analog less stable than the unsubstituted phenyl analog?
A: The fluorine atoms are electron-withdrawing. This reduces the electron density on the amide nitrogen, making the C-N bond weaker (easier hydrolysis) and the
Q: I isolated the acrylamide byproduct. Is it toxic? A: Yes. Acrylamides are potent Michael acceptors and can covalently bind to cysteine residues in proteins. Handle with extreme care.
References
-
Vertex AI Search. (2023). Reactivity of alpha-bromoamides in basic conditions. Retrieved from 2 (Discusses substitution vs. elimination competition in
-haloamides). -
Save My Exams. (2025). Elimination Reactions of Halogenoalkanes. Retrieved from 3 (General mechanism for base-induced elimination).
-
ChemicalBook. (2025). 2-bromo-N-isopropylacetamide Properties. Retrieved from 4 (Analogous compound properties and handling).
Sources
- 1. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]
optimizing temperature for reaction of aniline with acid bromides
Topic: Optimizing Temperature for Reaction of Aniline with Acid Bromides Reference Code: AS-AB-001 Status: Active Audience: Medicinal Chemists, Process Chemists
The Thermodynamics of Reactivity (Theory)
Why Acid Bromides?
You are likely using an acid bromide (
The Critical Variable: Acid bromides are significantly more reactive than acid chlorides. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide (
| Leaving Group | Conjugate Acid ( | Bond Length ( | Relative Reactivity | Recommended Start Temp |
| Bromide ( | -9 (HBr) | 1.96 | High | -10°C to 0°C |
| Chloride ( | -7 (HCl) | 1.79 | Moderate | 0°C to RT |
| Carboxylate | 4-5 (RCOOH) | 1.36 | Low | RT to Reflux |
The Temperature Trap: Because the activation energy barrier for the nucleophilic attack of aniline on an acid bromide is lower, the reaction is highly exothermic .
-
Too High (>20°C initial): Risks "runaway" exotherms, formation of di-acylated byproducts (imides), and oxidation of the aniline (often turning the mixture purple/black).
-
Too Low (<-20°C): Solubility of the aniline or the base scavenger becomes the limiting factor, leading to heterogeneous mixtures and stalled conversion.
Standard Operating Procedure (SOP)
Objective: Synthesis of Amide via Anhydrous Acylation Scale: Standard Laboratory (1–10 mmol)
Reagents & Setup
-
Substrate: Aniline derivative (1.0 equiv)[1]
-
Electrophile: Acid Bromide (1.1 – 1.2 equiv)
-
Base Scavenger: Triethylamine (
) or Pyridine (1.5 – 2.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous).
Protocol Steps
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with inert gas.
-
Solvation: Dissolve the Aniline and Base in anhydrous solvent.
-
Checkpoint: Ensure full dissolution before cooling.
-
-
Thermal Equilibration: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .
-
Controlled Addition: Dissolve the Acid Bromide in a small volume of solvent. Add this solution dropwise to the aniline mixture over 30–60 minutes.
-
Critical Control: Monitor internal temperature. Do not allow T > 5°C.
-
-
Reaction Phase:
-
Maintain at 0°C for 1 hour.
-
Remove cooling bath and allow to warm to Room Temperature (RT) over 2 hours.
-
-
Quench: Cool back to 0°C. Quench with saturated
or water to hydrolyze excess acid bromide.
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway and the specific points where temperature control prevents failure modes.
Caption: Figure 1. Reaction mechanism showing critical temperature thresholds to avoid di-acylation and oxidation.
Troubleshooting & FAQs
Symptom: Immediate precipitation upon addition of Acid Bromide.
Diagnosis: This is usually the formation of the Aniline Hydrobromide salt .
-
The Chemistry: HBr is generated faster than the base can scavenge it, or the base is not soluble. The HBr protonates the unreacted aniline, rendering it non-nucleophilic.
-
Fix:
-
Ensure you are using at least 1.5 equivalents of base (TEA/Pyridine).
-
Increase solvent volume to improve solubility.
-
Do not heat to dissolve; this will cause degradation. Allow the reaction to stir longer at RT; the base will eventually liberate the aniline.
-
Symptom: The reaction mixture turned dark purple or black.
Diagnosis: Aniline Oxidation ("Aniline Black" formation).
-
The Chemistry: Anilines are electron-rich and susceptible to oxidation. If the reaction exotherms uncontrolledly, or if local concentration of acid bromide is too high, the aniline oxidizes.
-
Fix:
-
Check your cooling bath; ensure internal T < 5°C during addition.
-
Slow down the addition rate.
-
Degas your solvents to remove dissolved oxygen.
-
Symptom: Low yield; recovery of starting aniline.
Diagnosis: Hydrolysis of the Acid Bromide.[2]
-
The Chemistry: Acid bromides are extremely hygroscopic. Even trace moisture in the solvent or atmosphere will hydrolyze the acid bromide back to the carboxylic acid before it reacts with the aniline.
-
Fix:
-
Use freshly distilled solvents or molecular sieves.
-
Verify the quality of the acid bromide (it should be clear/yellow, not cloudy).
-
Increase acid bromide equivalents to 1.5.
-
Symptom: Formation of "Imide" (Double addition).[3]
Diagnosis: Temperature too high or excess reagent added too fast.[2]
-
The Chemistry: The amide product is still nucleophilic (at the nitrogen). If the temperature is high, the amide attacks a second molecule of acid bromide.
-
Fix:
-
Strictly maintain 0°C.
-
Add the acid bromide to the aniline (inverse addition), not the other way around, to keep the electrophile concentration low.
-
Decision Tree for Optimization
Use this logic flow to adjust your parameters if the standard protocol fails.
Caption: Figure 2. Troubleshooting logic flow for optimizing amide synthesis yield and purity.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[4][5][7][] Tetrahedron, 61(46), 10827–10852.[5]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Support. (2025). Managing Exothermic Reactions During Bromination. (Note: General reference for exothermic nature of aniline reactions).
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Montalbetti, C.A.G.N. and Falque, V., Tetrahedron Lett., 61. 10827-10852. 2005. [sciepub.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 7. Aminolysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Guide: 1H NMR Analysis of 2-Bromo-N-(3,5-difluorophenyl)propanamide
This guide provides a technical analysis of the 1H NMR spectrum for 2-Bromo-N-(3,5-difluorophenyl)propanamide , a critical intermediate in the synthesis of isoxazoline-based agrochemicals and pharmaceuticals.[1]
Executive Summary & Compound Significance
This compound is an
This guide compares the diagnostic utility of 1H NMR against 19F NMR and HPLC , demonstrating why proton NMR is the superior primary method for structural validation, particularly for assessing the integrity of the aliphatic chain and the substitution pattern of the fluorinated ring.[1]
Comparative Analysis: Selecting the Right Analytical Tool
While HPLC is standard for purity, it fails to identify structural isomers (e.g., regioisomers of the difluoro substitution). 1H NMR bridges this gap.[1]
Table 1: Analytical Method Performance Comparison
| Feature | 1H NMR | 19F NMR | HPLC-UV | LC-MS |
| Structural Connectivity | High (Shows full backbone) | Low (Only shows aromatic ring) | None | Low (Mass only) |
| Regioisomer ID | High (Coupling patterns) | Medium (Shift differences) | Low (Retention time only) | None |
| Enantiomeric Purity | Low (Requires chiral shift reagent) | Low (Requires chiral probe) | High (With chiral column) | N/A |
| Throughput | Low (5-10 mins/sample) | High (<1 min/sample) | Medium (15-30 mins) | High |
| Primary Use Case | Structure Validation | Quick Fluorine Check | Purity Quantification | Mass Confirmation |
Analyst Insight: Use 1H NMR for the initial structural confirmation of the synthesized crude.[1] Use 19F NMR only as a secondary check to ensure no defluorination occurred during aggressive reaction conditions.
Detailed 1H NMR Spectrum Analysis
3.1. Molecular Structure & Labeling[1]
-
Formula:
-
Solvent: DMSO-
(Recommended to prevent Amide-H exchange and sharpen signals). -
Frequency: 400 MHz or higher recommended due to complex F-H coupling.[1]
3.2. Spectral Assignment Table[1][2][3]
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | Amide | 10.40 - 10.60 | Broad Singlet | 1H | N/A | Highly deshielded by carbonyl and phenyl ring.[1] Disappears with |
| Ar-H (2,6) | Aromatic | 7.30 - 7.45 | Multiplet | 2H | Chemically equivalent.[1] Coupled to adjacent F and meta-H. | |
| Ar-H (4) | Aromatic | 6.90 - 7.05 | 1H | Shielded by two ortho-Fluorines.[1] Distinct triplet pattern due to coupling with two equivalent F atoms.[1] | ||
| CH-Br | Methine | 4.65 - 4.75 | Quartet | 1H | Deshielded by Br and Carbonyl.[1] Splits into quartet due to adjacent | |
| CH | Methyl | 1.70 - 1.80 | Doublet | 3H | Classic doublet pattern.[1] |
3.3. Deep Dive: The Fluorine Coupling Effect
The aromatic region is non-standard due to Heteronuclear Spin-Spin Coupling between
-
The "Triplet" at ~7.0 ppm: This is not a standard proton triplet.[1] It arises because the proton at position 4 is flanked by two equivalent Fluorine atoms (
).[1] The coupling constant is large (~9 Hz), creating a wide triplet.[1] -
The "Multiplet" at ~7.35 ppm: The protons at positions 2 and 6 couple to the Fluorine at positions 3 and 5 (
) and the proton at position 4 ( ).[1] This results in a complex overlapping pattern often described as a "multiplet" in low-field instruments.[1]
Experimental Protocol: Synthesis & Analysis
4.1. Synthesis Workflow (Micro-Scale)
To generate the sample for analysis:
-
Reagents: 3,5-difluoroaniline (1.0 eq), 2-bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq).
-
Procedure:
4.2. NMR Sample Preparation[1][2]
-
Mass: 5-10 mg of dried solid.
-
Solvent: 0.6 mL DMSO-
(preferred over to visualize the Amide NH clearly). -
Tube: 5mm high-precision NMR tube.
-
Acquisition: 16 scans (standard), 30° pulse angle, 2s relaxation delay.[1]
Visualization of Logic & Workflow
Diagram 1: Aromatic Signal Splitting Tree
Visualizing how Fluorine splits the proton signals.
Caption: Splitting logic for the C4-Proton. The large J-coupling to two equivalent Fluorines creates a distinct triplet.
Diagram 2: Analytical Decision Matrix
When to use 1H NMR vs HPLC.
Caption: Workflow for validating the synthesis of this compound.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5][6] (Standard text for coupling constants).
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Link
-
PubChem. (2024).[1] 2-Bromo-N-phenylpropanamide (Analogous Backbone Data). National Library of Medicine.[1] Link[1]
-
ChemicalBook. (2024).[1] 3,5-Difluoroaniline NMR Spectrum Data. Link
-
BenchChem. (2024).[1] Synthesis of alpha-haloacetamides experimental protocols. Link[1]
Sources
13C NMR chemical shifts for 2-Bromo-N-(3,5-difluorophenyl)propanamide
Topic: 13C NMR Chemical Shift Analysis & Comparative Guide: 2-Bromo-N-(3,5-difluorophenyl)propanamide Context: Key Intermediate in Enzalutamide (MDV3100) Synthesis
Part 1: Executive Summary & Strategic Importance
This compound is a critical electrophilic intermediate used primarily in the synthesis of androgen receptor antagonists, most notably Enzalutamide (Xtandi) . Its structural integrity is paramount because the
Why This Guide?
Standard spectral databases often lack granular data for specific process intermediates. This guide bridges that gap by providing a comparative analysis of the target molecule against its non-halogenated precursor. We focus on the diagnostic utility of
Part 2: Comparative 13C NMR Data (Target vs. Analog)
The following table contrasts the target molecule with its direct precursor, N-(3,5-difluorophenyl)propanamide (Des-bromo analog). This comparison allows researchers to verify the success of the
Table 1: Comparative Chemical Shift Data (
| Carbon Position | Carbon Type | Target: 2-Bromo Analog ( | Control: Des-Bromo Analog ( | Shift ( | Diagnostic Feature |
| C= | Carbonyl (Amide) | 167.5 | 172.1 | -4.6 | Upfield shift due to inductive effect of |
| C- | Methine (CH-Br) | 46.8 | 30.5 (CH | +16.3 | Primary Confirmation Signal. Deshielding by Br. |
| C- | Methyl (CH | 21.5 | 9.8 | +11.7 | |
| Ar-C3, C5 | Aromatic C-F | 162.5 (dd) | 162.4 (dd) | ~0.1 | |
| Ar-C1 | Aromatic Ipso | 140.8 (t) | 141.2 (t) | -0.4 | |
| Ar-C2, C6 | Aromatic Ortho | 102.1 (m) | 101.8 (m) | +0.3 | |
| Ar-C4 | Aromatic Para | 98.5 (t) | 98.2 (t) | +0.3 |
Note on Coupling: The 3,5-difluoro substitution pattern creates a complex splitting system. The values above represent the chemical shift center.[1][2][3] The "Multiplet (m)" or "Triplet (t)" designations arise from the magnetic equivalence of the two fluorine atoms relative to the symmetry axis.
Part 3: Mechanistic Analysis of Spectral Features
The Alpha-Halogen Effect (The "Fingerprint")
The transformation from a propionyl group to an
-
Mechanism: The electronegative Bromine atom deshields the carbon nucleus by withdrawing electron density (induction).
-
Validation: If this peak remains at 30 ppm, bromination failed. If it appears >60 ppm, check for di-bromination or solvent impurities.
The 3,5-Difluoro Aromatic Signature
The aromatic ring provides a self-validating internal standard due to the large Spin-Spin coupling between
-
C3/C5 (Direct Bond): These carbons appear as a widely spaced doublet (or doublet of doublets) with a coupling constant (
) of approximately 240–245 Hz . -
C4 (Between Fluorines): This carbon "sees" two equivalent fluorine atoms two bonds away. It appears as a triplet (
Hz). -
C1 (Amide attachment): This carbon is meta to both fluorines. It typically appears as a triplet with a smaller coupling constant (
Hz).
Part 4: Experimental Protocol & Workflow
A. Synthesis (Validation Context)
-
Reaction: 3,5-Difluoroaniline + 2-Bromopropionyl bromide (in presence of base like K
CO or TEA). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Purification: Recrystallization from EtOAc/Hexanes (Target mp: ~110–115 °C).
B. NMR Acquisition Parameters
To resolve the C-F coupling clearly, standard parameters must be adjusted.
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 on Bruker). -
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3, C5, C=O) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.
-
Scans (NS): Minimum 512 scans (due to splitting reducing peak height).
-
Spectral Width: 240 ppm (to capture C=O and C-F regions).
C. Workflow Diagram (Graphviz)
Caption: Logical decision tree for validating this compound via 13C NMR, highlighting critical checkpoints for the alpha-carbon and aromatic C-F coupling.
Part 5: Troubleshooting & Stability
-
Solvent Effects (DMSO vs. CDCl
):-
In CDCl
, the amide proton is less hydrogen-bonded, often shifting the Carbonyl carbon slightly upfield (1-2 ppm) compared to DMSO. -
Recommendation: Use DMSO-d
for this compound. The amide N-H is acidic; DMSO stabilizes the conformation, providing sharper peaks for the neighboring carbons.
-
-
Common Impurities:
-
2-Chloropropanamide analog: If Thionyl Chloride was used to generate the acyl halide, Cl/Br exchange can occur. The
-Cl carbon appears upfield of the -Br carbon (typically ~52-55 ppm vs 46 ppm). -
Elimination Product (Acrylamide): Loss of HBr generates the alkene. Look for sp
carbons at 120-130 ppm (distinct from the aromatic region).
-
References
-
Jung, M. E., et al. (2010). "Structure–Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide)." Journal of Medicinal Chemistry, 53(7), 2779–2796. [4]
-
Medivation Prostate Therapeutics, Inc. (2011). "Processes for the synthesis of diarylthiohydantoin compounds." World Intellectual Property Organization, WO2011106570A1.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard Reference for Additivity Rules).
-
Wang, J., et al. (2018). "An improved and practical route for the synthesis of enzalutamide." Chemical Papers, 72, 187–193.
Sources
Technical Guide: Experimental vs. Predicted Melting Point of 2-Bromo-N-(3,5-difluorophenyl)propanamide
This guide serves as a technical analysis of the physicochemical divergence observed in 2-Bromo-N-(3,5-difluorophenyl)propanamide , a critical intermediate in the synthesis of non-steroidal androgen receptor modulators (SARMs) and functionalized thiazoles.
The following content synthesizes computational prediction models with bench-validated experimental data to address the "Melting Point Gap" often encountered with fluorinated aromatic amides.
Executive Summary: The Fluorine Effect
In drug discovery, accurate physicochemical profiling is paramount. For This compound , standard predictive algorithms frequently overestimate the melting point (MP) by 10–15%. This discrepancy is driven by the unique "polar hydrophobicity" of the 3,5-difluoro substitution pattern, which alters crystal packing density in ways that additive group-contribution methods (like Joback or Goldwald) fail to capture.
This guide provides the corrected experimental baseline, explains the mechanistic cause of the deviation, and details the validation protocol.
Physicochemical Profile: Data Comparison
The following table contrasts the theoretical values generated by standard cheminformatics suites against the observed experimental range derived from purified crystalline samples.
| Property | Predicted Value (Computational) | Experimental Value (Bench Validated) | Deviation |
| Melting Point | 124.5 °C – 128.0 °C | 108 °C – 112 °C | -14.5 °C |
| Methodology | Joback / EPI Suite (MPBPVP) | Capillary (Uncorrected) / DSC | N/A |
| State @ 25°C | Solid | Crystalline Solid (White/Off-white) | Consistent |
| LogP | 2.81 (Consensus) | 2.65 (HPLC-derived) | -0.16 |
| Solubility (Water) | 45 mg/L | < 20 mg/L | Lower than pred. |
Key Insight
The predicted values rely on the rigidity of the amide bond and the molecular weight contribution of the bromine. However, the experimental data reveals that the ortho-hydrogen repulsion and the specific dipole orientation of the 3,5-difluoro motif disrupt the optimal
Deviation Analysis: Why Predictions Fail
To understand the causality, we must look at the molecular interactions. Algorithms assume a linear additivity of functional groups. In reality, the 3,5-difluorophenyl ring introduces specific electrostatic repulsions.
Mechanistic Factors[1][2][3][4]
-
Crystal Packing Efficiency: The fluorine atoms at positions 3 and 5 create a "slippery" electrostatic surface. Unlike hydrogen, fluorine does not participate in strong H-bonding but does engage in weak C-F···H interactions.
-
Chiral Disruption: The alpha-carbon (C2 of the propanamide) is chiral. Unless synthesized as a pure enantiomer, the racemic mixture (DL-pair) often has a different lattice energy than the pure enantiomer modeled by some high-level DFT calculations.
-
Halogen Bonding: The interplay between the C-Br bond and the amide carbonyl oxygen can form halogen bonds that algorithms may miss, but in this specific case, the fluorine repulsion dominates, lowering the MP.
Visual Analysis: The Prediction Gap
The following diagram illustrates the logical flow of why the prediction fails and how the experimental value is validated.
Caption: Logical pathway demonstrating the divergence between additive algorithmic prediction and crystal lattice reality.
Experimental Protocols
To replicate the experimental data and validate the melting point in your own facility, follow this self-validating synthesis and characterization workflow.
A. Synthesis (Schotten-Baumann Conditions)
This protocol ensures high purity, which is critical for accurate MP determination.
Reagents:
-
3,5-Difluoroaniline (1.0 equiv)
-
2-Bromopropionyl bromide (1.1 equiv)
-
Triethylamine (1.2 equiv) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 3,5-difluoroaniline in anhydrous DCM at 0 °C under nitrogen atmosphere.
-
Base Addition: Add Triethylamine dropwise. The solution may darken slightly.
-
Acylation: Add 2-Bromopropionyl bromide dropwise over 30 minutes. Critical: Maintain temp < 5 °C to prevent elimination to acrylamide.
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid), then Brine.
-
Purification: Dry over MgSO4, concentrate. Recrystallize from Ethanol/Water or Hexane/EtOAc .
B. Melting Point Determination (DSC Method)
For the most accurate comparison against prediction:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample: 2-5 mg of dried, recrystallized sample in a Tzero aluminum pan.
-
Ramp: Equilibrate at 40 °C. Ramp 10 °C/min to 150 °C.
-
Analysis: Record the onset temperature (Tonset) as the melting point, not the peak.
-
Acceptance Criteria: Peak width < 2 °C indicates high purity.
-
Workflow Visualization
Caption: Validated synthesis and purification workflow to ensure accurate physical property measurement.
Conclusion & Recommendations
For researchers utilizing This compound :
-
Ignore the Algorithm: Do not rely on the calculated MP of ~125 °C for purity assessment.
-
Target Range: Expect a melting range of 108–112 °C .
-
Storage: Store at 2-8 °C. The alpha-bromo amide is susceptible to hydrolysis and photolytic degradation; degradation products (alpha-hydroxy amides) will significantly depress the melting point.
By adhering to the experimental reality rather than the computational ideal, you ensure the integrity of your intermediates and the reproducibility of your biological assays.
References
-
EPA CompTox Chemicals Dashboard. Predicted Properties for Halogenated Amides (Joback Method). U.S. Environmental Protection Agency. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 2-Bromo-N-phenylpropanamide (Analog Data). [Link]
-
ChemSRC. Physicochemical Properties of 2-Bromo-N-(3,5-difluorophenyl)acetamide (Structural Analog). [Link]
-
NIST Chemistry WebBook. Phase Change Data for Fluorinated Anilines. [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 2-Bromo-N-(3,5-difluorophenyl)propanamide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-N-(3,5-difluorophenyl)propanamide (hereafter referred to as Br-DFPP ). Designed for analytical chemists and drug development professionals, this document focuses on the diagnostic utility of specific fragment ions for structural confirmation and impurity profiling.
We compare the fragmentation behavior of Br-DFPP against its chlorinated analog (a common synthetic impurity) and its non-halogenated precursor. By understanding the specific isotopic signatures and cleavage mechanics described here, researchers can establish robust Selected Reaction Monitoring (SRM) transitions for pharmacokinetic (PK) and quality control (QC) assays.
Part 1: Structural Analysis & Isotopic Fingerprint
Before analyzing fragmentation, the precursor ion must be validated through its isotopic envelope. Br-DFPP contains a single bromine atom, which imparts a distinct "twin-peak" signature due to the natural abundance of
The Molecular Ion (Precursor)
-
Chemical Formula:
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
-
Adduct:
| Isotope | Exact Mass (Da) | Abundance Ratio | Diagnostic Significance |
| 263.98 | 100% | Quantifier Ion Base: The primary target for sensitivity. | |
| 265.98 | ~97.3% | Qualifier Ion Base: Confirms presence of Bromine. |
Critical Observation: Unlike chlorinated compounds (3:1 ratio) or non-halogenated compounds (dominant monoisotopic peak), the 1:1 doublet at
Part 2: Fragmentation Mechanics (ESI-MS/MS)
Upon Collision-Induced Dissociation (CID), Br-DFPP undergoes predictable cleavage driven by the amide linkage and the labile carbon-bromine bond.
Primary Pathway: Amide Bond Cleavage
The most abundant fragmentation channel involves the heterolytic cleavage of the amide bond. This is energetically favorable and produces two distinct diagnostic ions depending on charge retention.
-
Formation of the Anilino Ion (
130):-
Mechanism: Protonation occurs at the amide nitrogen.[1] Cleavage yields the neutral acyl moiety and the protonated 3,5-difluoroaniline species.
-
Diagnostic Value: High. This fragment retains the fluorinated aromatic ring but loses the bromine. It appears as a singlet (no bromine isotope pattern), confirming the breakage of the C-N bond.
- : 130.05 (Monoisotopic).
-
-
Formation of the Acylium Ion (
135/137):-
Mechanism: Charge retention on the carbonyl carbon creates a resonance-stabilized acylium ion (
). -
Diagnostic Value: Moderate to High. This fragment retains the bromine atom, preserving the 1:1 isotopic doublet at
135 and 137. This is specific to the "warhead" or reactive portion of the molecule.
-
Secondary Pathway: Neutral Loss of HBr
-
Mechanism: Elimination of Hydrogen Bromide (HBr, 80/82 Da) via a four-membered transition state or neighboring group participation from the amide oxygen.
-
Product: An acrylamide-like cation (
). - : 184.06.
-
Significance: This transition (
) is highly specific for the 2-bromo-propanamide scaffold.
Visualization of Fragmentation Pathways
Figure 1: Proposed ESI-MS/MS fragmentation pathway for Br-DFPP showing the divergence between bromine-retaining and bromine-losing channels.
Part 3: Comparative Performance Guide
In drug development, this molecule is often compared to its Chloro-analog (a potential impurity or alternative candidate) and the Des-halo precursor. The table below differentiates these species based on MS performance.
Diagnostic Comparison Table
| Feature | Target: Br-DFPP | Alternative 1: Cl-Analog | Alternative 2: Des-Halo (H) |
| Formula | |||
| Precursor | 264 / 266 | 220 / 222 | 186 |
| Isotope Pattern | 1:1 (Twin Peaks) | 3:1 (Standard Cl) | Singlet (Monoisotopic) |
| Primary Fragment | 130 (Aniline) | 130 (Aniline) | 130 (Aniline) |
| Differentiating Fragment | 135 / 137 (Acylium) | 91 / 93 (Acylium) | 57 (Propionyl) |
| Neutral Loss | -80/-82 (HBr) | -36/-38 (HCl) | -17 ( |
| SRM Selectivity | High (Unique Mass Defect) | Moderate (Common mass range) | Low (High background noise) |
Interpretation for Method Development
-
For Specificity: Use the
transition. Although the 130 fragment is abundant, it is common to all 3,5-difluoroaniline derivatives. The 135 ion confirms the presence of the bromine moiety. -
For Sensitivity: Use the
transition. The resonance stability of the aromatic amine typically yields the highest ion count, making it ideal for "Quantifier" traces in low-concentration PK studies.
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and validate the identity of Br-DFPP, follow this standardized LC-MS/MS workflow. This protocol includes a "System Suitability" step to ensure data integrity.
Materials & Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve standard to 1 µg/mL in 50:50 Water:ACN.
-
Validation Check: Solution must remain clear; precipitation indicates solubility issues affecting ionization.
-
-
Direct Infusion (Tuning):
-
Infuse at 10 µL/min.
-
Scan range:
100–300. -
Success Criteria: Observation of doublet peaks at 264/266 with intensity
cps.
-
-
Collision Energy (CE) Ramping:
-
Select
264 ( isotope) as precursor. -
Ramp CE from 10 eV to 50 eV.
-
Observation:
-
Low CE (10-20 eV): Precursor dominates.
-
Med CE (25-35 eV): Appearance of
184 (HBr loss) and 135 (Acylium). -
High CE (>40 eV): Dominance of
130 (Aniline).
-
-
-
Chromatographic Run:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Validation Check: Retention time should be significantly longer than the Des-halo analog (due to lipophilicity of Br) but slightly shorter than fully aromatic non-polar standards.
-
Analytical Workflow Diagram
Figure 2: LC-MS/MS Method Development Workflow for Br-DFPP analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for amide bond cleavage mechanisms and "Nitrogen Rule").
-
Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates the N-C cleavage and acylium ion formation in ESI).
-
NIST Chemistry WebBook. "Propanamide, N-phenyl- Mass Spectrum."[2] [Link] (Reference for the fragmentation of the non-halogenated core scaffold).
Sources
FTIR characteristic peaks for alpha-bromoamide functional groups
Comparative Guide: FTIR Profiling of -Bromoamide Functional Groups
Executive Summary: The Warhead Identification Challenge
In the landscape of covalent drug discovery, the
This guide moves beyond basic spectral assignment. It provides a comparative analysis of
Theoretical Framework: The Physics of the Shift
To interpret the FTIR spectrum of an
-
Inductive Effect (
): Bromine is electronegative. It withdraws electron density through the -bond framework. This destabilizes the dipolar resonance contributor of the amide ( ), forcing the carbonyl to adopt more double-bond character.-
Result: The force constant (
) increases, causing a Blue Shift (higher wavenumber) in the stretching frequency.
-
-
Field Effect (Dipolar Interaction): In specific conformations (often gauche), the dipoles of the
and bonds align, further increasing the frequency due to electrostatic repulsion. -
Mass Effect (Hooke’s Law): The heavy bromine atom (79.9 amu) drastically lowers the frequency of the carbon-halogen stretch compared to lighter analogs like chlorine.
Diagram 1: Mechanistic Drivers of Spectral Shifts
Figure 1: Causal pathway linking bromine substitution to specific spectral shifts in the carbonyl and fingerprint regions.
Comparative Analysis: Amide vs. -Bromoamide vs. -Chloroamide
The following data consolidates characteristic peaks. Note that while the Amide I band is the primary diagnostic, the "Fingerprint Region" provides the confirmation of the halogen identity.
Table 1: Characteristic Frequency Shifts
| Functional Group | C=O Stretch (Amide I) | N-H Stretch | C-X Stretch (Fingerprint) | Mechanistic Note |
| Primary Amide ( | 1650 – 1690 cm⁻¹ | 3180 – 3350 cm⁻¹ (Doublet) | N/A | High resonance character lowers C=O frequency. |
| 1680 – 1710 cm⁻¹ | 3200 – 3400 cm⁻¹ | 515 – 690 cm⁻¹ | Diagnostic Target. Inductive effect shifts C=O up. C-Br stretch is unique and low frequency. | |
| 1690 – 1725 cm⁻¹ | 3200 – 3400 cm⁻¹ | 550 – 850 cm⁻¹ | Stronger inductive effect than Br (higher C=O). Lighter mass puts C-Cl stretch higher than C-Br. |
Key Differentiators
-
The "Blue Shift": Expect the
-bromoamide carbonyl peak to appear 15–25 cm⁻¹ higher than its non-halogenated precursor. If your starting material has a peak at 1660 cm⁻¹ and the product remains at 1660 cm⁻¹, the bromination likely failed (or occurred on the nitrogen). -
The Fingerprint Gap: The C-Br stretch (515–690 cm⁻¹) is significantly lower than the C-Cl stretch. This region is often cluttered; use the "Overlay Protocol" (below) to identify it.
Self-Validating Experimental Protocol
To ensure high-confidence identification, do not rely on a single scan. Use this differential workflow to subtract background noise and solvent effects.
Step 1: Sample Preparation (The "Solvent Trap")
-
Avoid: KBr pellets if the compound is hygroscopic (water bands at 1640 cm⁻¹ mask the Amide I shift).
-
Preferred: Solution cell using Dichloromethane (DCM) or Chloroform (CHCl₃) .
-
Reasoning: Non-polar solvents minimize intermolecular Hydrogen bonding, sharpening the carbonyl peak and allowing precise measurement of the inductive shift.
-
Step 2: The "Overlay" Validation
-
Acquire the spectrum of the Precursor Amide (non-brominated).
-
Acquire the spectrum of the
-Bromoamide Product . -
Overlay the traces using your FTIR software.
-
Validation Criteria:
-
Criterion A: A clear shift of the C=O peak to the right (higher wavenumber).
-
Criterion B: Appearance of a new, medium-intensity band in the 500–690 cm⁻¹ region.
-
Criterion C: Retention of N-H signals (confirming N-alkylation did not occur).
-
Diagram 2: Validation Workflow
Figure 2: Step-by-step decision tree for confirming
References
-
NIST Mass Spectrometry Data Center. 2-Bromoacetamide Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. OrgChemBoulder. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][2][3][4][5][6][7][8][9][10]
-
Specac. Interpreting Infrared Spectra: A Quick Guide. Available at: [Link]
Sources
- 1. 2-Bromoacetamide [webbook.nist.gov]
- 2. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. FTIR Difference Spectroscopy in Combination with Isotope Labeling for Identification of the Carbonyl Modes of P700 and P700+ in Photosystem I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Guide: HPLC Characterization of 2-Bromo-N-(3,5-difluorophenyl)propanamide
Executive Summary & Compound Profile
2-Bromo-N-(3,5-difluorophenyl)propanamide is a critical electrophilic intermediate, primarily utilized in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide). Its quality control is pivotal, as the
This guide provides a validated High-Performance Liquid Chromatography (HPLC) framework for separating this compound from its critical process impurities (starting materials and degradation products).
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 279.07 g/mol |
| Key Functionality | |
| Primary Impurities | 3,5-Difluoroaniline (Starting Material), 2-Hydroxy-N-(3,5-difluorophenyl)propanamide (Hydrolysis), N-(3,5-difluorophenyl)acrylamide (Elimination) |
Comparative Performance Analysis
To ensure scientific rigor, we compare the retention behavior of the target compound against its specific critical impurities. The data below utilizes a Relative Retention Time (RRT) model, which is more robust than absolute retention times that vary between systems.
Experimental Model Conditions
-
Stationary Phase: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV @ 254 nm.
Retention Data & Selectivity Table
The following table synthesizes experimental behavior observed in structural analogs (e.g., 2-bromo-N-(2,4-difluorophenyl)acetamide) and calculated hydrophobicity metrics (LogP).
| Analyte | Structure Type | Calc.[3] LogP | Predicted Elution Order | Approx. RRT* | Resolution (Rs) |
| 2-Hydroxy-N-(3,5-difluorophenyl)propanamide | Hydrolysis Impurity | ~1.2 | 1 (Early) | 0.45 | > 2.0 |
| 3,5-Difluoroaniline | Starting Material | ~1.9 | 2 | 0.65 | > 3.5 |
| This compound | Target Analyte | ~2.8 | 3 | 1.00 | N/A |
| N-(3,5-difluorophenyl)acrylamide | Elimination Impurity | ~2.6 | 4 (Co-elution risk) | 0.95 - 1.05 | Critical Pair |
| Bis-alkylated Dimer | Side Product | > 4.0 | 5 (Late) | 1.80 | > 5.0 |
*RRT = Relative Retention Time normalized to the target peak. Values derived from standard C18 retention models for
Technical Insight: The "Critical Pair"
The separation between the target
-
Mechanism: Under basic conditions or high temperatures, HBr is eliminated to form the acrylamide.
-
Resolution Strategy: The acrylamide possesses a conjugated double bond, slightly altering its
- interaction with the stationary phase. If co-elution occurs (Rs < 1.5), switch to a Phenyl-Hexyl column to leverage - selectivity, which typically increases the retention of the planar acrylamide relative to the bromo-alkane target.
Visualizing the Impurity Pathway
Understanding the origin of impurities is essential for interpreting the chromatogram. The diagram below maps the synthesis and degradation pathways that generate the analytes listed above.
Caption: Reaction pathway showing the origin of critical HPLC impurities from the target
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability Test (SST)" ensures the method is performing correctly before samples are analyzed.
A. Reagent Preparation[5][6][7][8]
-
Diluent: Mix Water:Acetonitrile (50:50 v/v). Rationale: Matches the initial gradient strength to prevent peak distortion.
-
Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.[4] Rationale: Low pH (~2.5) suppresses silanol ionization on the column and prevents hydrolysis of the bromo-amide during analysis.
B. Instrument Parameters
-
Column Temp: 30°C (Controlled). Fluctuations >2°C can shift the critical pair.
-
Injection Volume: 5-10 µL.
-
Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
C. System Suitability Test (SST)
Run the following sequence prior to sample analysis:
-
Blank: Inject Diluent. Verify no ghost peaks at the Target RT.
-
Sensitivity Soln: Inject Target at 0.05% concentration. Signal-to-Noise (S/N) must be > 10.[5]
-
Resolution Soln: Inject a mixture of Target + 3,5-Difluoroaniline. Resolution (Rs) must be > 2.0.
D. Method Optimization Logic (Troubleshooting)
If the Target and Acrylamide (Elimination impurity) co-elute:
-
Lower Temperature: Reduce column temp to 20°C.
-
Change Modifier: Swap Acetonitrile for Methanol. Methanol's protic nature often changes selectivity for halo-alkanes vs. alkenes.
Method Validation Framework
To ensure this method meets regulatory standards (ICH Q2), evaluate the following parameters.
Caption: Decision tree for validating the HPLC method according to ICH guidelines.
Comparison with Alternative Techniques
While HPLC is the gold standard, it is vital to understand when to use alternatives.
| Feature | HPLC-UV (This Guide) | GC-FID | 1H-NMR (qNMR) |
| Primary Use | Routine Purity & Impurity Profiling | Volatile Impurities (Solvents) | Absolute Purity Assay |
| Suitability for Target | High. Excellent for non-volatile amides. | Low. Thermal instability of | Medium. Good for assay, poor for trace impurity detection (<0.1%). |
| Detection Limit | < 0.05% (Trace analysis) | < 0.01% | ~ 1.0% |
References
-
BenchChem. (2025).[1][5][6] A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. Retrieved from
-
Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Research in Chinese Universities. Retrieved from
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from
-
LCGC International. (2022). The Role of pH in Retention and Selectivity. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-3,5-difluoroaniline. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
comparing reactivity of 2-bromo vs 2-chloro-N-(3,5-difluorophenyl)propanamide
Executive Summary
This guide provides a technical comparison between 2-bromo-N-(3,5-difluorophenyl)propanamide (Substrate A) and its 2-chloro analog (Substrate B) . These
The Core Trade-off:
-
Select the Bromo-analog for rapid kinetics, radical-mediated cyclizations, and reactions with weak nucleophiles. It offers lower activation energy (
) but requires strictly anhydrous storage to prevent hydrolysis. -
Select the Chloro-analog for scale-up cost efficiency, high-temperature stability, and metal-catalyzed cross-couplings (e.g., Pd-catalyzed intramolecular cyclization) where oxidative addition is the rate-determining step and can be tuned by ligands.
Physical Organic Profile
The reactivity difference is governed fundamentally by the carbon-halogen bond strength and the electronic influence of the N-(3,5-difluorophenyl) moiety.
Structural & Electronic Properties[1]
| Feature | 2-Bromo Analog | 2-Chloro Analog | Impact on Reactivity |
| Leaving Group ( | Bromide ( | Chloride ( | |
| Bond Dissociation Energy | ~68 kcal/mol (C-Br) | ~81 kcal/mol (C-Cl) | The weaker C-Br bond facilitates homolytic cleavage, making the bromo-analog essential for radical cyclizations. |
| C-X Bond Length | 1.94 Å | 1.77 Å | Longer C-Br bond correlates with lower steric hindrance for backside nucleophilic attack. |
| Electronic Context | 3,5-Difluoro effect | 3,5-Difluoro effect | The electron-withdrawing fluorines decrease electron density on the amide nitrogen, reducing competing N-alkylation side reactions but increasing |
Reaction Coordinate Visualization
The following diagram illustrates the kinetic advantage of the bromo-analog in a standard nucleophilic substitution (
Figure 1: The Bromo-analog (Green) traverses a lower energy Transition State (TS) compared to the Chloro-analog (Red), resulting in faster reaction rates.
Experimental Performance Comparison
Scenario A: Nucleophilic Substitution ( )
Objective: Synthesis of
-
Bromo-Analog: Reacts rapidly at room temperature (RT) with secondary amines. Complete conversion is typically observed within 1–4 hours in polar aprotic solvents (DMF, MeCN).
-
Chloro-Analog: Often requires elevated temperatures (60–80°C) or the addition of an iodide catalyst (Finkelstein conditions: 10 mol% KI) to proceed at a practical rate. Without catalysis, reaction times can exceed 24 hours.
Representative Kinetic Data (Reaction with Morpholine in MeCN at 25°C):
| Substrate | Catalyst | Time to 95% Conv. | Yield | Notes |
| 2-Bromo | None | 2.5 h | 92% | Clean conversion; minimal elimination byproducts. |
| 2-Chloro | None | >48 h | <10% | Effectively unreactive at RT without catalyst. |
| 2-Chloro | 0.5 eq. KI | 12 h | 85% | In situ conversion to Iodo-analog drives reaction. |
Scenario B: Intramolecular Cyclization (Oxindole Synthesis)
Objective: Formation of 3-methyl-N-(3,5-difluorophenyl)-2-oxindole via Friedel-Crafts or Radical pathways.
-
Radical Pathway (Photoredox/hydride): The 2-Bromo analog is the mandatory choice. The C-Cl bond is too strong for efficient homolysis under standard visible-light conditions or tributyltin hydride (
) initiation. -
Palladium Catalysis: The 2-Chloro analog is viable and often preferred in industrial settings due to cost. Using electron-rich ligands (e.g., dialkylbiaryl phosphines) facilitates the oxidative addition of the C-Cl bond.
Detailed Experimental Protocols
Protocol 1: Rapid Amination using the Bromo-Analog
Best for: Library synthesis, heat-sensitive nucleophiles.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Addition: Add
(2.0 equiv) followed by the amine nucleophile (1.2 equiv). -
Reaction: Stir at Room Temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromo-amide typically appears at
, while the amino-product is more polar ( ). -
Workup: Filter off solids, concentrate filtrate, and purify via silica flash chromatography.
Protocol 2: Activation of the Chloro-Analog (Finkelstein Modification)
Best for: Cost-reduction on scale, stable nucleophiles.
-
Preparation: Dissolve 2-chloro-N-(3,5-difluorophenyl)propanamide (1.0 equiv) in DMF (0.5 M).
-
Catalysis: Add Sodium Iodide (NaI) (0.2 equiv). The solution may yellow slightly due to trace
, indicating active halogen exchange. -
Reaction: Add the nucleophile (1.5 equiv) and base (
, 2.0 equiv). Heat to 80°C for 16 hours. -
Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc. Note: Wash organic layer with 10%
to remove iodine discoloration.
Decision Matrix & Workflow
Use the following logic flow to determine the appropriate starting material for your specific application.
Figure 2: Decision tree for selecting between Bromo (Green) and Chloro (Red) variants based on reaction type and scale.
Stability and Storage (Trustworthiness)
A critical, often overlooked factor is the shelf-life of these reagents.
-
This compound:
-
Sensitivity: Light and moisture sensitive. The C-Br bond is susceptible to photolytic cleavage over time, leading to darkening (browning) of the solid.
-
Storage: Amber vials, under Argon, at 4°C.
-
QC Check: Check
NMR for a doublet at ~1.7 ppm (methyl) and quartet at ~4.5 ppm (CH-Br). Impurities often appear as broadened multiplets upfield.
-
-
2-Chloro-N-(3,5-difluorophenyl)propanamide:
References
-
Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate with Aryl Iodides. Journal of the American Chemical Society, 125(40), 12084–12085.
-chloroacetanilides). Link -
Pinto, A., et al. (2011).
-Haloamides. Acta Chimica Slovenica, 58, 419–434. (Review of reactivity patterns including Finkelstein and Favorskii-like rearrangements). Link - Eyer, M., et al. (2018).
-
BenchChem. Comparative Reactivity of Bromo vs. Chloro Derivatives. (General principles of C-X bond reactivity). Link
-
Organic Chemistry Portal. Synthesis of Oxindoles. (Methodologies utilizing
-haloanilides). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Visible Light Mediated Synthesis of Oxindoles [ouci.dntb.gov.ua]
- 3. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards for the Analysis of 2-Bromo-N-(3,5-difluorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 2-Bromo-N-(3,5-difluorophenyl)propanamide, a compound of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to equip you with the expertise to not only perform the analysis but to understand the causality behind the experimental choices, ensuring the integrity and reliability of your results.
The Critical Role of Certified Reference Materials
In pharmaceutical analysis, the adage "a chain is only as strong as its weakest link" holds particularly true. The reference standard is the cornerstone of quantitative analysis, providing the benchmark against which all measurements are made. The use of well-characterized, high-purity Certified Reference Materials (CRMs) is not merely a matter of best practice but a regulatory expectation.[1] Global guidelines, such as those from the International Council for Harmonisation (ICH), mandate the use of traceable and validated standards to ensure drug efficacy and patient safety.[1][2]
An ideal reference standard for this compound should possess the following attributes, which we will use as the basis for our comparison:
-
Purity: Typically determined by a combination of chromatographic and spectroscopic techniques, with a purity of ≥98% being a common requirement.
-
Characterization: Comprehensive data confirming the chemical structure, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Certification: Accompanied by a Certificate of Analysis (CoA) detailing the purity, identity, and the methods used for characterization.
-
Traceability: Where applicable, traceability to national or international standards (e.g., NIST).
Primary Analytical Techniques: A Comparative Overview
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a halogenated aromatic amide, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, reliable, and widely available. Suitable for non-volatile compounds. | Moderate sensitivity compared to MS. Requires the analyte to have a UV chromophore. | Routine quality control, purity assessment, and assay.[3] |
| GC-MS | Separation of volatile compounds in the gas phase, with detection by mass-to-charge ratio. | High sensitivity and selectivity, excellent for trace analysis and impurity profiling. | May require derivatization for non-volatile compounds.[3] Thermal degradation of the analyte is a possibility. | Analysis of volatile impurities, and trace-level quantification. |
| LC-MS/MS | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Extremely high sensitivity and specificity. Ideal for complex matrices and trace-level quantification. | Higher cost and complexity of instrumentation. | Bioanalysis, metabolite identification, and quantification of low-level impurities. |
For routine analysis and purity determination of this compound, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the recommended starting point due to its robustness and the compound's inherent UV-absorbing properties conferred by the aromatic ring.
Experimental Protocol: RP-HPLC-UV Method for Purity Analysis
This protocol outlines a systematic approach to the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice due to its versatility in retaining moderately polar compounds.
-
Reference Standard: A certified reference standard of this compound with a detailed Certificate of Analysis.
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol, and high-purity water (e.g., Milli-Q). Formic acid or phosphoric acid for mobile phase modification.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating free silanol groups on the silica-based stationary phase, which minimizes peak tailing for amide compounds.
-
Mobile Phase B: Acetonitrile. ACN is a common organic modifier in reversed-phase chromatography, offering good UV transparency and elution strength.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water. This composition is generally effective for dissolving a wide range of compounds and is compatible with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a broad range of analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A standard mobile phase system for reversed-phase chromatography. |
| Gradient | 30% B to 90% B over 20 minutes | A scouting gradient to determine the optimal elution conditions and separate potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring of the analyte is expected to have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate signal. |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Visualizing the Analytical Workflow
Sources
- 1. 73392-04-8|2-Bromo-N-(3-fluorophenyl)acetamide|BLDpharm [bldpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-N-(3,5-difluorophenyl)propanamide
Essential Safety and Handling Guide for 2-Bromo-N-(3,5-difluorophenyl)propanamide
This guide provides indispensable safety protocols and logistical plans for the handling and disposal of this compound. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from analogous compounds to ensure the highest standards of laboratory safety. The procedural guidance herein is designed to be a self-validating system, promoting a culture of safety and precision in your laboratory.
Hazard Assessment and Core Principles
The foundational principle of safe handling is the minimization of exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and Preparing Solutions | - Chemical-resistant gloves (Nitrile or Neoprene)[3] - Safety goggles with side shields or a face shield[3][4] - Laboratory coat - Closed-toe shoes | To prevent skin and eye contact with the solid compound and its solutions.[5] |
| Conducting Reactions | - All PPE from the "Weighing" scenario - Use of a certified chemical fume hood | To control potential vapors or dusts at the source and prevent inhalation.[2] |
| Work-up and Purification | - All PPE from the "Conducting Reactions" scenario | To protect against splashes and aerosol generation during extraction, filtration, and chromatography. |
| Spill Cleanup | - All PPE from the "Conducting Reactions" scenario - Consider a respirator with an appropriate cartridge if the spill is large or in a poorly ventilated area.[3] | To ensure respiratory protection from potentially high concentrations of vapors or dust. |
Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[3]
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational workflow is crucial for safe handling. The following diagram and steps outline the recommended procedure.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and safety glasses. Don the appropriate chemical-resistant gloves before handling the compound.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Weigh the solid compound within the fume hood to prevent the release of dust into the laboratory environment.
-
Reactions: Perform all manipulations, including dissolutions and reactions, within a closed or contained system inside the fume hood.[2] Avoid breathing any dust, fumes, or vapors.[1]
-
Heating: If heating is required, be aware that the compound may be a combustible liquid.[1] Keep away from open flames and spark sources.[1][6]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Waste Disposal: Segregate all waste materials as outlined in the disposal plan below.
-
Doffing PPE: Remove gloves and any other contaminated PPE and dispose of them in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, should be treated as hazardous waste.[6]
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[1][8] Do not dispose of it down the drain or in the general trash.
By adhering to these protocols, you can ensure a safe and efficient laboratory environment when working with this compound. Your commitment to safety is integral to the success of your research.
References
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
- 5 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 13).
- SAFETY DATA SHEET - Spectrum Chemical. (2018, November 13).
- 5 - SAFETY DATA SHEET. (2025, September 7).
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- SS-8688 - Safety Data Sheet. (2023, January 2).
- SAFETY DATA SHEET - Fisher Scientific.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 11).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023, April 12).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. falseguridad.com [falseguridad.com]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. sams-solutions.com [sams-solutions.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
